Ethyl 6-methoxy-1H-indazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJCYCCREWJCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669490 | |
| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858671-77-9 | |
| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight of Ethyl 6-methoxy-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Molecular Weight and Characterization of Ethyl 6-methoxy-1H-indazole-3-carboxylate
This guide provides a comprehensive technical overview of this compound, focusing on the determination and validation of its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry behind this important heterocyclic building block. We will move beyond a simple statement of value to explore the multi-faceted analytical approach required to establish a compound's identity with unimpeachable scientific rigor.
Introduction to this compound
This compound (CAS No. 858671-77-9) is a member of the indazole class of heterocyclic compounds.[1] Indazoles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core structure in the development of novel therapeutic agents.[2][3] Their structural similarity to indoles allows them to act as bioisosteres, interacting with a wide range of biological targets. The indazole nucleus is a key component in compounds developed for their anti-inflammatory, anti-tumor, and kinase inhibition activities.[2][3]
Given its role as a critical intermediate in the synthesis of more complex, biologically active molecules, the unambiguous confirmation of the structure and, consequently, the molecular weight of this compound is a foundational requirement for any research or development program.[4][5]
Core Physicochemical & Structural Properties
The identity of a molecule is encapsulated by its structure, formula, and mass. These core attributes for this compound are summarized below. It is crucial to distinguish between the average molecular weight, which is based on the natural isotopic abundance of elements and used for stoichiometric calculations in the laboratory, and the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. The latter is the value directly measured in high-resolution mass spectrometry.
| Property | Value | Source |
| Chemical Structure | (Structure based on name) | |
| CAS Number | 858671-77-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Average Molecular Weight | 220.22 g/mol | [1] |
| Monoisotopic Mass | 220.08479 Da | (Calculated) |
| Appearance | Off-white to white solid | (Typical for this class) |
The Analytical Triad for Structural Validation
References
- 1. 858671-77-9 | this compound - Moldb [moldb.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 6-methoxy-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound with the CAS Number 858671-77-9, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its indazole core is a privileged scaffold found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. The methoxy and ethyl carboxylate substituents on the indazole ring play a crucial role in modulating its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for its synthesis, handling, and application in research and development.
Molecular Structure and Key Identifiers
The structural integrity of a molecule is fundamental to its physical and chemical behavior. Understanding the arrangement of atoms and functional groups allows for the prediction and interpretation of its properties.
Molecular Formula: C₁₁H₁₂N₂O₃[1]
Molecular Weight: 220.22 g/mol [1]
CAS Number: 858671-77-9[1]
Below is a diagram illustrating the molecular structure of this compound.
References
An In-Depth Technical Guide to the Spectral Analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in a variety of biologically active molecules. The precise characterization of this compound is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound, offering insights into the interpretation of its spectral data and the experimental protocols for their acquisition.
The structural elucidation of novel chemical entities relies on a suite of analytical methods, with nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy standing as the cornerstones of molecular characterization. This guide will delve into the theoretical and practical aspects of each of these techniques as they apply to this compound.
Molecular Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound are presented below. This numbering is essential for the unambiguous assignment of signals in the NMR spectra.
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. The guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, present a detailed, predicted spectral analysis, and provide standardized experimental protocols for acquiring high-quality ¹H NMR data. The causality behind spectral features is explained, ensuring a deep understanding of the structure-spectrum correlation.
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate structural characterization is paramount in the synthesis and development of such compounds, with ¹H NMR spectroscopy being one of the most powerful analytical techniques for this purpose. This guide will serve as a detailed reference for understanding the ¹H NMR spectral features of this specific indazole derivative.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is crucial to first understand the molecular structure and identify the different proton environments.
Figure 1: Molecular structure of this compound with proton labeling.
The molecule has several distinct sets of non-equivalent protons which will give rise to separate signals in the ¹H NMR spectrum:
-
Indazole Ring Protons: H4, H5, and H7.
-
N-H Proton: The proton attached to the nitrogen at position 1.
-
Methoxy Group Protons: The three protons of the -OCH₃ group.
-
Ethyl Ester Group Protons: The methylene (-CH₂-) and methyl (-CH₃) protons.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift ranges, coupling constant theory, and data from analogous compounds.[1][2] The spectrum is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly depending on the solvent used.[3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~13.9 | Broad Singlet | - | 1H |
| H7 | ~7.9 | Doublet | Jortho = ~8.5-9.0 Hz | 1H |
| H5 | ~7.1 | Doublet of Doublets | Jortho = ~8.5-9.0 Hz, Jmeta = ~2.0-2.5 Hz | 1H |
| H4 | ~7.5 | Doublet | Jmeta = ~2.0-2.5 Hz | 1H |
| -OCH₂CH₃ | ~4.4 | Quartet | J = ~7.1 Hz | 2H |
| -OCH₃ | ~3.9 | Singlet | - | 3H |
| -OCH₂CH₃ | ~1.4 | Triplet | J = ~7.1 Hz | 3H |
Detailed Signal Interpretation
-
N-H Proton (~13.9 ppm, Broad Singlet): The proton on the indazole nitrogen is acidic and often appears as a broad singlet at a very downfield chemical shift, typically above 13 ppm, especially in DMSO-d₆.[4] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential exchange with residual water in the solvent.
-
Aromatic Protons (H4, H5, H7):
-
H7 (~7.9 ppm, Doublet): This proton is ortho to the electron-donating methoxy group and is part of the fused benzene ring. It is coupled only to H5, resulting in a doublet with a typical ortho coupling constant of approximately 8.5-9.0 Hz.[5]
-
H5 (~7.1 ppm, Doublet of Doublets): This proton is coupled to both H7 (ortho-coupling, J ≈ 8.5-9.0 Hz) and H4 (meta-coupling, J ≈ 2.0-2.5 Hz). This results in a doublet of doublets splitting pattern.[5][6]
-
H4 (~7.5 ppm, Doublet): This proton is only coupled to H5 through a meta-relationship, giving a doublet with a small coupling constant of around 2.0-2.5 Hz.[6]
-
-
Methoxy Protons (-OCH₃, ~3.9 ppm, Singlet): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their chemical shift is in the typical range for an aromatic methoxy group.
-
Ethyl Ester Protons (-OCH₂CH₃):
-
Methylene Protons (-OCH₂-, ~4.4 ppm, Quartet): These two protons are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal is split into a quartet (3+1=4 lines) with a coupling constant of about 7.1 Hz. The electronegative oxygen atom deshields these protons, shifting them downfield.
-
Methyl Protons (-CH₃, ~1.4 ppm, Triplet): These three protons are adjacent to the two protons of the methylene group. Their signal is split into a triplet (2+1=3 lines) with the same coupling constant of approximately 7.1 Hz. This signal appears in the upfield region of the spectrum, which is characteristic of alkyl protons.
-
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Figure 2: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
For quantitative measurements, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
-
Tune and match the probe for the ¹H frequency to ensure efficient power transfer.
-
-
Data Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is often used for routine spectra to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse with a longer delay is necessary.
-
Acquisition Time (AT): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Trustworthiness and Self-Validation
The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The consistency of the data—chemical shifts, integration values, and coupling patterns—provides a high degree of confidence in the structural assignment.
Figure 3: Logical flow for the self-validation of the ¹H NMR spectral interpretation.
For instance, the integration of the signals should correspond to the number of protons in each group (1:1:1:1:2:3:3). The coupling constants observed in the aromatic region must be consistent with the substitution pattern. The quartet and triplet of the ethyl group must have the same coupling constant, confirming their proximity.
Conclusion
This technical guide provides a thorough and expert-level interpretation of the ¹H NMR spectrum of this compound. By understanding the principles behind chemical shifts, coupling constants, and signal multiplicities, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification and purity assessment of this important class of heterocyclic compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Foreword: The Structural Significance of Substituted Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with diverse biological activities. Ethyl 6-methoxy-1H-indazole-3-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex drug candidates. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new therapeutic entities. Among the arsenal of analytical techniques available for structural elucidation, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon-by-carbon map of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, grounded in established principles of NMR spectroscopy and supported by data from analogous structures.
Molecular Structure and Carbon Environment Analysis
To interpret the 13C NMR spectrum of this compound, we must first dissect its structure to identify all unique carbon environments. The molecule consists of a substituted indazole core and an ethyl carboxylate group at the 3-position.
Figure 1: Molecular structure of this compound with atom numbering.
The molecule possesses 11 unique carbon atoms, which will each give rise to a distinct signal in the 13C NMR spectrum:
-
Indazole Core Carbons: C3, C3a, C4, C5, C6, C7, and C7a.
-
Ethyl Carboxylate Group Carbons: The carbonyl carbon (C=O), the methylene carbon (-CH2-), and the methyl carbon (-CH3).
-
Methoxy Group Carbon: The methyl carbon (-OCH3).
Predicted 13C NMR Chemical Shifts and Rationale
The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield). Based on established substituent effects and data from similar compounds, we can predict the approximate chemical shifts for each carbon in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~162 | The carbonyl carbon of an ester is highly deshielded due to the electronegativity of the two attached oxygen atoms. For 3-ethoxycarbonyl-1H-indazole, this carbon appears at 162.33 ppm.[1] |
| C6 | ~158 | The C6 carbon is directly attached to the electron-donating methoxy group, which strongly deshields it through resonance and inductive effects. |
| C3 | ~141 | This carbon is part of the pyrazole ring and is deshielded by the adjacent nitrogen atoms and the attached electron-withdrawing carboxylate group. In 3-ethoxycarbonyl-1H-indazole, C3 is observed at 140.93 ppm.[1] |
| C7a | ~139 | This is a bridgehead carbon deshielded by the adjacent nitrogen atom (N1). |
| C3a | ~123 | A bridgehead carbon, its chemical shift is influenced by both the benzene and pyrazole ring systems. |
| C4 | ~122 | An aromatic carbon, its chemical shift is influenced by the overall electron distribution in the benzene ring. |
| C5 | ~115 | This carbon is ortho to the electron-donating methoxy group, which causes a shielding effect. |
| C7 | ~95 | This carbon is also ortho to the electron-donating methoxy group, leading to significant shielding and a characteristically upfield shift. |
| -CH2- | ~61 | The methylene carbon of the ethyl group is attached to an electronegative oxygen atom, causing a downfield shift. In 3-ethoxycarbonyl-1H-indazole, this carbon is at 60.28 ppm.[1] |
| -OCH3 | ~56 | The methoxy carbon is in a typical range for such groups attached to an aromatic ring. Aromatic methoxy groups generally appear around 55-56 ppm.[2] |
| -CH3 | ~14 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region, shielded from strong electronic effects. In 3-ethoxycarbonyl-1H-indazole, this carbon resonates at 14.27 ppm.[1] |
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 20-30 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range of 0 to 220 ppm is sufficient to cover all expected carbon signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
-
Figure 2: Experimental workflow for 13C NMR data acquisition.
Advanced NMR Techniques for Complete Structural Assignment
While the predicted chemical shifts provide a strong basis for assigning the 13C NMR spectrum, unambiguous assignment often requires the use of two-dimensional (2D) NMR techniques.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons. It is invaluable for assigning the protonated carbons (C4, C5, C7, -CH2-, -CH3, and -OCH3).
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart. HMBC is crucial for assigning the quaternary carbons (C3, C3a, C6, C7a, and C=O) by observing their long-range couplings to nearby protons. For instance, the C=O carbon should show a correlation to the -CH2- protons, and the C6 carbon should correlate with the -OCH3 protons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): While primarily a 1H-1H correlation experiment, NOESY can provide through-space correlations that can help to confirm assignments and provide information about the molecule's conformation.
Conclusion
The 13C NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, supported by established principles and data from related compounds, allows for a confident assignment of all eleven carbon signals. For researchers and professionals in drug development, a thorough understanding of this analytical data is not merely an academic exercise; it is a critical component of ensuring the identity, purity, and quality of this important synthetic intermediate. The application of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous structural characterization.
References
Mass spectrometry of Ethyl 6-methoxy-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] As a key building block for more complex bioactive molecules, its unambiguous structural characterization is paramount.[1][2] This document, intended for researchers, analytical scientists, and drug development professionals, details the core principles of ionization and fragmentation, offers predictive pathways for both soft and hard ionization techniques, and presents validated experimental protocols for its analysis. By elucidating the causality behind its mass spectral fragmentation, this guide serves as an authoritative resource for method development, structural confirmation, purity assessment, and metabolite identification studies involving this class of compounds.
Introduction to this compound
This compound is a member of the indazole class of bicyclic heteroaromatic compounds. Indazoles are a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2]
The precise characterization of intermediates like this compound is a critical step in the synthesis of novel therapeutic agents. Mass spectrometry (MS) provides an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. Understanding its behavior under various MS conditions is essential for confirming its identity, assessing its purity, and identifying potential metabolites in later-stage development.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 858671-77-9 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |
| Molecular Weight | 220.22 g/mol | [3] |
| Monoisotopic Mass | 220.0848 g/mol | Calculated |
Core Principles of Mass Spectrometric Analysis
The selection of an appropriate ionization technique is the most critical decision in the mass spectrometric analysis of a molecule like this compound. The choice dictates whether the primary information obtained will be the molecular weight or detailed structural data derived from fragmentation.
Ionization Technique Selection: A Causal Approach
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the method of choice for initial characterization via Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It excels at generating intact protonated molecules, typically [M+H]⁺, by spraying a solution of the analyte into a strong electric field.[5][6] This process minimizes in-source fragmentation, making it ideal for unambiguous molecular weight determination and serving as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. For a moderately polar molecule like an indazole ester, ESI provides a robust and reliable ionization pathway.
-
Electron Impact (EI): In contrast, EI is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS).[7] The analyte, in a gaseous state, is bombarded with high-energy electrons (commonly 70 eV), causing the ejection of a valence electron to form a radical cation, M•⁺.[7] This high internal energy leads to extensive and reproducible fragmentation, creating a unique fingerprint that is highly valuable for structural elucidation and library matching.[8] The primary trade-off is the potential for the molecular ion to be of low abundance or entirely absent.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative for compounds that are not easily ionized by ESI, particularly for less polar, neutral molecules.[7] It uses a corona discharge to ionize a solvent spray, which in turn ionizes the analyte molecules via chemical reactions (e.g., proton transfer).[7]
For a comprehensive analysis, employing both ESI for molecular weight confirmation and EI for detailed structural fingerprinting is the recommended strategy.
Predicted Fragmentation Pathways and Spectral Interpretation
The structural features of this compound—the indazole core, the methoxy substituent, and the ethyl carboxylate group—each contribute to its characteristic fragmentation pattern.
ESI Fragmentation Pathway (via Collision-Induced Dissociation)
In a typical LC-MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 221.09) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation routes are centered on the labile ethyl ester group and the stable indazole ring.
-
Loss of Ethylene (C₂H₄): A common rearrangement for ethyl esters, leading to the formation of the 6-methoxy-1H-indazole-3-carboxylic acid ion.
-
[M+H]⁺ (m/z 221.09) → [M+H - C₂H₄]⁺ (m/z 193.06)
-
-
Loss of Ethanol (C₂H₅OH): Involves the cleavage of the C-O bond of the ester, resulting in a highly stable acylium ion. This is often a dominant fragmentation pathway for indazole esters and amides.[9][10]
-
[M+H]⁺ (m/z 221.09) → [M+H - C₂H₅OH]⁺ (m/z 175.05)
-
-
Subsequent Ring Fragmentation: The resulting 6-methoxy-indazole-3-acylium ion (m/z 175.05) can undergo further fragmentation, typically by losing carbon monoxide (CO).
-
m/z 175.05 → [C₈H₇N₂O]⁺ (m/z 147.06)
-
EI Fragmentation Pathway
EI fragmentation is more complex and begins with the molecular ion radical, M•⁺ (m/z 220.08).
-
α-Cleavage: The most favorable initial cleavage is the loss of the ethoxy radical (•OC₂H₅) to form the same stable acylium ion seen in ESI. This fragment is often the base peak.
-
M•⁺ (m/z 220.08) → [M - •OC₂H₅]⁺ (m/z 175.05)
-
-
Loss of Ethyl Radical (•C₂H₅): Cleavage of the ester C-C bond can lead to the loss of an ethyl radical.
-
M•⁺ (m/z 220.08) → [M - •C₂H₅]⁺ (m/z 191.05)
-
-
Indazole Core Fragmentation: The acylium ion (m/z 175.05) fragments further. A characteristic fragmentation of the indazole core involves the loss of CO followed by HCN, or rearrangement.[9][11] A key ion reported for indazole cores is the methylidene-indazolium ion.[9]
-
m/z 175.05 → [C₈H₇N₂O]⁺ (m/z 147.06) [Loss of CO]
-
m/z 147.06 → [C₇H₄NO]⁺ (m/z 118.03) [Loss of N₂H/rearrangement]
-
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for analysis.
Protocol 1: LC-MS/MS Analysis with ESI
This protocol is optimized for molecular weight confirmation and structural analysis via CID.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation [M+H]⁺ in positive ion mode.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode 1 (Full Scan): Scan a mass range of m/z 100-500 to detect the [M+H]⁺ ion at m/z 221.09.
-
Scan Mode 2 (Tandem MS - Product Ion Scan): Isolate the precursor ion m/z 221.09 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
Protocol 2: GC-MS Analysis with EI
This protocol is designed to generate a reproducible fragmentation fingerprint for structural confirmation and library comparison.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.
-
Dilute as necessary to a final concentration of 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes. This program ensures good peak shape and separation from solvent and potential impurities.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Energy: 70 eV. This is a universal standard that allows for spectral comparison across different instruments and databases.[7]
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Summary of Predicted Data
This table summarizes the key ions expected from the mass spectrometric analysis, providing a quick reference for data interpretation.
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| ESI-MS/MS | 221.09 [M+H]⁺ | 193.06 | Loss of Ethylene (C₂H₄) |
| 175.05 | Loss of Ethanol (C₂H₅OH) | ||
| 147.06 | Loss of C₂H₅OH and CO | ||
| EI-MS | 220.08 M•⁺ | 175.05 | Loss of Ethoxy Radical (•OC₂H₅) |
| 191.05 | Loss of Ethyl Radical (•C₂H₅) | ||
| 147.06 | Loss of •OC₂H₅ and CO | ||
| 118.03 | Indazole core fragment |
Bolded fragments represent predicted high-abundance ions.
Applications in Drug Development
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion to four decimal places, allowing for the confident determination of the elemental formula (C₁₁H₁₂N₂O₃).[12] The fragmentation patterns described above then serve to confirm the connectivity of the atoms.
-
Purity Analysis: The chromatographic separation inherent in LC-MS and GC-MS allows for the detection and potential identification of synthesis-related impurities, such as starting materials, by-products from incomplete reactions, or isomers (e.g., N² vs. N¹ alkylation products).[13]
-
Metabolite Identification: The fragmentation pathways established for the parent drug are crucial for identifying metabolites in in vitro (e.g., liver microsome) or in vivo studies.[10] Common metabolic transformations for this molecule would include:
-
Ester Hydrolysis: Loss of the ethyl group (-C₂H₄), resulting in the carboxylic acid metabolite (m/z 192.05). This would be readily identified by a mass shift of -28 Da.
-
O-Demethylation: Loss of the methoxy group's methyl radical, forming a phenol (mass shift of -14 Da).
-
Hydroxylation: Addition of an oxygen atom to the aromatic ring or alkyl chain (+16 Da mass shift). The fragmentation pattern of the hydroxylated product can often help pinpoint the location of the modification.
-
Conclusion
The mass spectrometric analysis of this compound is a powerful and multifaceted tool for the modern pharmaceutical scientist. By leveraging both soft (ESI) and hard (EI) ionization techniques, one can obtain a complete picture of the molecule, from its definitive molecular weight to its detailed structural fingerprint. The predictable fragmentation pathways, primarily driven by the lability of the ethyl ester and the stability of the indazole acylium ion, provide a solid foundation for confident structural elucidation, purity assessment, and the challenging task of metabolite identification. The protocols and predictive data within this guide offer an authoritative framework for the robust and reliable characterization of this important class of heterocyclic building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 858671-77-9 | this compound - Moldb [moldb.com]
- 4. youtube.com [youtube.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. as.uky.edu [as.uky.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. diva-portal.org [diva-portal.org]
Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate in Organic Solvents
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of bioactive molecules hinges on a thorough understanding of its physicochemical properties, among which solubility is paramount.[2][3] The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents is a critical factor that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals.
1. Molecular Structure and its Implications for Solubility
To understand the solubility of this compound, we must first analyze its molecular structure. The molecule, with the chemical formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol , is comprised of several key functional groups that dictate its polarity and potential for intermolecular interactions.[1]
-
Indazole Core: The bicyclic aromatic indazole ring is a polar moiety due to the presence of two nitrogen atoms.[6][7] The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can act as a hydrogen bond acceptor.
-
Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is polar and contains hydrogen bond acceptors (the oxygen atoms).
-
Aromatic Ring and Ethyl Group: The benzene portion of the indazole ring and the ethyl group of the ester are nonpolar.
This combination of polar and nonpolar regions suggests that this compound is a molecule of intermediate polarity . This structural analysis is the foundation for predicting its solubility in various organic solvents based on the principle of "like dissolves like".[8][9] Polar solvents are expected to be more effective at dissolving polar solutes, and nonpolar solvents for nonpolar solutes.[10]
2. Theoretical Framework: Predicting Solubility
In the absence of established experimental data, a predictive approach based on solvent properties is a valuable starting point for experimental design. Organic solvents can be broadly categorized based on their polarity.[11]
Table 1: Common Organic Solvents and Their Properties
| Solvent | Polarity Index | Type | Predicted Solubility of this compound | Rationale |
| Hexane | 0.1 | Nonpolar | Low | The nonpolar nature of hexane will not effectively solvate the polar indazole ring and ester group.[8] |
| Toluene | 2.4 | Nonpolar (Aromatic) | Low to Medium | The aromatic character of toluene may offer some interaction with the indazole ring, but its overall nonpolar nature will limit solubility. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Medium to High | DCM's polarity is suitable for solvating molecules with moderate polarity. It does not engage in hydrogen bonding but can interact via dipole-dipole forces. |
| Acetone | 5.1 | Polar Aprotic | High | Acetone is a strong polar aprotic solvent that can effectively solvate the ester and methoxy groups. |
| Ethyl Acetate | 4.4 | Polar Aprotic | High | As an ester itself, ethyl acetate shares structural similarity with the solute's functional group, which should promote solubility. |
| Isopropanol | 3.9 | Polar Protic | Medium to High | As a protic solvent, isopropanol can engage in hydrogen bonding with the solute, which should enhance solubility.[12] |
| Ethanol | 4.3 | Polar Protic | High | Similar to isopropanol, ethanol's ability to hydrogen bond makes it a good candidate for dissolving the target compound. |
| Methanol | 5.1 | Polar Protic | High | Methanol is a highly polar protic solvent and is expected to be an excellent solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[10] |
3. Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[13][14] This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
3.1. The Shake-Flask Method
This method ensures that the system reaches equilibrium between the undissolved solid and the dissolved solute, providing a measure of thermodynamic solubility.[15]
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Protocol:
-
Preparation of the Sample: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.[14]
-
Addition of Solvent: Add a known volume of the organic solvent to be tested into the vial.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. For more effective separation, centrifuge the vial.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining micro-particulates.[16]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[17][18]
3.2. Quantitative Analysis by HPLC-UV
HPLC is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[16][17]
HPLC Analysis Workflow
Caption: HPLC Workflow for Solubility Quantification.
Step-by-Step HPLC Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that provides good separation and a sharp peak for this compound. The mobile phase will depend on the column and the solute's properties.[18]
-
Preparation of Standards: Prepare a stock solution of the compound in the chosen solvent at a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. This curve should be linear in the desired concentration range.[17]
-
Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC and record the peak area.
-
Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Then, calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
4. Trustworthiness and Self-Validation in the Protocol
The described protocol has several self-validating steps to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solid: Before and after the equilibration period, there should be visible undissolved solid in the vial, confirming that the solution is indeed saturated.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.[19]
-
Linearity of Calibration Curve: A strong linear correlation (R² > 0.99) in the HPLC calibration curve confirms the reliability of the quantification method.
References
- 1. 858671-77-9 | this compound - Moldb [moldb.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. d-nb.info [d-nb.info]
- 5. improvedpharma.com [improvedpharma.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility factors when choosing a solvent [labclinics.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. researchgate.net [researchgate.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
The Strategic Role of Ethyl 6-methoxy-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1] Within this important class of heterocycles, Ethyl 6-methoxy-1H-indazole-3-carboxylate emerges as a pivotal building block, offering a strategic entry point for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in drug discovery. We will delve into its crucial role as a synthetic intermediate in the development of targeted therapies, including kinase inhibitors, ion channel modulators, and receptor antagonists, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics.
Introduction: The Ascendancy of the Indazole Nucleus in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental to the development of a vast range of pharmaceuticals.[1] Among these, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has garnered significant attention for its wide spectrum of pharmacological activities.[2] The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole nucleus allow for high-affinity interactions with various biological targets. This has led to the development of several marketed drugs containing the indazole core, such as the anti-inflammatory agent Bendazac and the tyrosine kinase inhibitor Pazopanib.[1]
This compound represents a strategically functionalized derivative within this important class of compounds. The ester group at the 3-position serves as a versatile handle for the introduction of diverse functionalities, most commonly through amide bond formation. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule, and provides a potential site for further modification. This unique combination of features makes this compound a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the indazole-3-carboxylic acid core followed by esterification.
Synthesis of the Precursor: 6-methoxy-1H-indazole-3-carboxylic acid
A reliable method for the synthesis of 6-methoxy-1H-indazole-3-carboxylic acid starts from the commercially available 6-methoxyisatin.[3] The reaction proceeds via a ring-opening and re-cyclization sequence.
Experimental Protocol:
Step 1: Ring Opening of 6-methoxyisatin
-
In a round-bottom flask, suspend 6-methoxyisatin (1 equivalent) in a 1N aqueous solution of sodium hydroxide.
-
Heat the mixture to 50°C for 30 minutes to facilitate the ring opening, resulting in a burgundy-colored solution.
-
Cool the reaction mixture to 0°C.
Step 2: Diazotization and Reductive Cyclization
-
To the cooled solution from Step 1, add a pre-cooled (0°C) aqueous solution of sodium nitrite (1 equivalent).
-
In a separate vessel, prepare a vigorously stirred solution of sulfuric acid in water at 0°C.
-
Slowly add the sodium nitrite-containing solution from the previous step to the sulfuric acid solution, ensuring the temperature remains at 0°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.
-
Prepare a cold (0°C) solution of tin(II) chloride dihydrate (2.4 equivalents) in concentrated hydrochloric acid.
-
Add the tin(II) chloride solution to the reaction mixture over 10 minutes and continue stirring for 1 hour at 0°C.
-
The precipitated solid, 6-methoxy-1H-indazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried. The product is typically of sufficient purity for the next step.[3]
Causality of Experimental Choices:
-
The initial heating with sodium hydroxide facilitates the hydrolysis of the lactam in 6-methoxyisatin.
-
The subsequent diazotization with sodium nitrite in an acidic medium converts the primary amine to a diazonium salt.
-
The use of tin(II) chloride, a mild reducing agent, promotes the reductive cyclization to form the indazole ring system. Maintaining a low temperature throughout the diazotization and reduction steps is crucial to prevent the decomposition of the unstable diazonium intermediate.
Fischer Esterification to Yield this compound
The final step involves the classic Fischer esterification of the carboxylic acid precursor with ethanol in the presence of an acid catalyst.[3][4]
Experimental Protocol:
-
Suspend 6-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture until the starting material is consumed (monitoring by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Self-Validating System:
The purity of the final product should be confirmed by a combination of techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data, based on analogous compounds, would confirm the presence of the ethyl ester and the methoxy-indazole core.
Spectroscopic Characterization
-
¹H NMR: An ethyl group signal (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons on the indazole ring, a singlet for the methoxy group protons around 3.9 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the ester carbonyl, the ethyl group carbons, the methoxy carbon, and the aromatic carbons of the indazole ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and C-O stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
This compound is a versatile intermediate that serves as a starting point for the synthesis of a wide range of biologically active molecules. Its primary utility lies in the facile conversion of the ethyl ester to a carboxamide, which is a common pharmacophore in many drug candidates.
Synthesis of Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy
Recent research has highlighted the role of the prostaglandin E2 (PGE2)/EP4 receptor signaling pathway in promoting an immunosuppressive tumor microenvironment.[6] Antagonists of the EP4 receptor are therefore being investigated as promising agents for cancer immunotherapy.[7][8] this compound (or its methyl ester analogue) is a key starting material in the synthesis of potent and selective EP4 receptor antagonists.[7]
Synthetic Workflow:
The general synthetic strategy involves the N-alkylation of the indazole ring followed by hydrolysis of the ester and subsequent amide coupling with a suitable amine.
Caption: Synthetic workflow for Prostanoid EP4 Receptor Antagonists.
Causality of Experimental Choices:
The N-alkylation step is crucial for modulating the pharmacokinetic properties and target engagement of the final compound. The choice of the alkylating agent allows for the introduction of diverse substituents to explore the SAR. The subsequent hydrolysis of the ester to the corresponding carboxylic acid is necessary for the amide coupling reaction. Standard peptide coupling reagents like HATU or EDC/HOBt are typically employed for the efficient formation of the amide bond.[9]
Quantitative Data for EP4 Receptor Antagonists:
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 14 | Prostanoid EP4 Receptor | Single-digit nanomolar | [6][7] |
Development of p21-Activated Kinase 1 (PAK1) Inhibitors for Cancer Therapy
The p21-activated kinase 1 (PAK1) is a serine/threonine kinase that is aberrantly activated in various cancers and plays a key role in cell proliferation, survival, and motility.[10][11] Consequently, PAK1 has emerged as an attractive target for anticancer drug discovery.[12] Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors.[10][12]
Signaling Pathway:
Caption: Simplified PAK1 signaling pathway in cancer metastasis.
The synthesis of these inhibitors often starts from an appropriately substituted 1H-indazole-3-carboxylic acid, which can be readily obtained from this compound via hydrolysis.
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that the inhibitory activity and selectivity of these compounds are highly dependent on the substituents on the carboxamide nitrogen and the indazole ring.[10] Specifically, the introduction of a hydrophobic group that can occupy a deep back pocket of the kinase and a hydrophilic group that extends into the solvent-exposed region are critical for high potency.[10]
Quantitative Data for PAK1 Inhibitors:
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 30l | PAK1 | 9.8 | [10][12] |
| 87d | PAK1 | 16 | [11] |
Modulation of Calcium-Release Activated Calcium (CRAC) Channels
Calcium-release activated calcium (CRAC) channels are crucial for the function of immune cells, and their dysregulation is implicated in autoimmune disorders.[13][14] Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, making them promising candidates for the development of novel immunomodulatory agents.[13][14]
Mechanism of Action:
These compounds are thought to act as pore blockers of the Orai channel, the pore-forming subunit of the CRAC channel.[15] Interestingly, the regiochemistry of the amide linker is critical for activity. The indazole-3-carboxamide regioisomer is active, while the reverse amide isomer is inactive, highlighting the specific structural requirements for binding to the channel.[13][14]
Quantitative Data for CRAC Channel Blockers:
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 12d | CRAC Channel | Sub-micromolar | [13][14] |
| 4k | CRAC Channel | 4.9 | [16] |
Conclusion and Future Perspectives
This compound has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of functional groups provide a robust platform for the generation of diverse libraries of compounds targeting a wide range of biological pathways. The successful application of this scaffold in the development of potent inhibitors of PAK1, CRAC channels, and EP4 receptors underscores its significance in the ongoing search for novel therapeutics for cancer and autoimmune diseases.
Future research in this area will likely focus on further exploring the chemical space around the indazole-3-carboxamide core. The development of novel synthetic methodologies for the functionalization of the indazole ring will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug discovery endeavors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 16. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of Ethyl 6-methoxy-1H-indazole-3-carboxylate derivatives
An In-Depth Technical Guide to the Therapeutic Targets of Ethyl 6-methoxy-1H-indazole-3-carboxylate Derivatives
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its unique electronic and structural properties make it an ideal hinge-binding motif for enzymes, particularly protein kinases. This guide provides an in-depth technical analysis of the most promising therapeutic targets for derivatives of this compound. We synthesize evidence from the literature to build a strong rationale for investigating two primary target classes: protein kinases in oncology and key enzymes in inflammatory pathways. For each class, we present a logical investigational workflow, from initial screening to cellular validation, complete with detailed experimental protocols and data presentation formats. Furthermore, we briefly explore emerging targets in neuromodulation and immunotherapy to provide a comprehensive view of the therapeutic landscape for this promising chemical series.
Part 1: The Indazole Core - A Foundation for Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern drug design.[3] Its thermodynamic stability and capacity for diverse substitutions at multiple positions have made it a favored scaffold for developing potent and selective modulators of biological targets.[4] Several highly successful commercial drugs, including the multi-kinase inhibitors Pazopanib (for renal cell carcinoma) and Axitinib (for renal cell carcinoma), feature the indazole core, underscoring its clinical and commercial relevance.[1][5]
The subject of this guide, the this compound scaffold, possesses specific substitutions that are critical for directing biological activity.
-
The 6-Methoxy Group : This electron-donating group can influence the molecule's overall electronic properties, solubility, and metabolic stability. Its position is analogous to substitutions seen in other bioactive indazoles, suggesting it can play a role in anchoring the molecule within a target's binding pocket.
-
The 3-Carboxylate Group : The ester at the C3 position is a key site for interaction or further chemical modification. Derivatives such as indazole-3-carboxamides have been developed as potent and selective inhibitors of specific enzymes like p21-activated kinase 1 (PAK1).[6] Furthermore, the parent molecule, 6-Methoxy-1H-indazole-3-carboxylic acid, is a known building block for creating novel anti-inflammatory and anticancer agents, highlighting the importance of this position.[7]
These features suggest that derivatives of this scaffold are pre-disposed to interact with ATP-binding sites or other polar pockets in enzymes, making kinases and inflammatory cascade enzymes primary classes for target investigation.
Part 2: Prime Target Class I - Protein Kinases in Oncology
The indazole scaffold is a proven bioisostere for structures that bind to the adenine region of the ATP-binding pocket of protein kinases.[8] This mimicry allows indazole derivatives to act as competitive inhibitors, blocking downstream signaling pathways that are often hyperactivated in cancer. The wide success of indazole-based kinase inhibitors makes this target class the most logical starting point for any investigation.[5]
Key Kinase Families for Investigation
-
VEGFR/FGFR (Angiogenesis Receptors) : Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are critical drivers of tumor angiogenesis. Their inhibition is a clinically validated anti-cancer strategy. Given that Pazopanib and Axitinib target VEGFR and that specific indazole derivatives have been designed to inhibit FGFRs, this is a high-priority target family.[4][5]
-
Receptor Tyrosine Kinases (c-Met, ROS1, ALK) : These kinases are frequently implicated in oncogenesis through mutation or overexpression. The approved drug Entrectinib is an indazole-based inhibitor of ROS1 and ALK, providing a strong rationale for screening against these targets.[5]
-
Pim Kinases : This family of serine/threonine kinases is involved in cell survival and proliferation. Indazole derivatives have been successfully optimized to yield picomolar inhibitors of Pim kinases, making them another attractive target set.[4]
-
PAK1 (p21-activated kinase 1) : PAK1 is a key regulator of the cytoskeleton and is deeply involved in cell migration and invasion—hallmarks of metastasis. The development of potent PAK1 inhibitors from 1H-indazole-3-carboxamide scaffolds directly links the core structure of this guide to a critical cancer target.[6]
Proposed Investigational Workflow for Kinase Target Validation
A systematic, multi-step approach is required to identify and validate a specific kinase target. The workflow should progress from broad, high-throughput screening to specific, mechanism-of-action studies in a relevant cellular context.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Modular [3+2] Cycloaddition Strategy for the Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Abstract: The indazole framework is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant agents. This document provides a comprehensive guide for the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate, a valuable substituted indazole intermediate. The protocol leverages a robust and highly efficient [3+2] cycloaddition between an in situ-generated 4-methoxybenzyne and ethyl diazoacetate. We present a detailed mechanistic rationale, step-by-step experimental procedures for precursor synthesis and the core cycloaddition reaction, and essential characterization and safety data. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking a reliable and scalable method for accessing this important heterocyclic scaffold.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heteroaromatic compounds that are considered "privileged structures" in drug discovery. Their unique chemical architecture allows them to act as bioisosteres for other aromatic systems, such as indoles or purines, enabling them to interact with a wide array of biological targets with high affinity and selectivity. The specific target of this protocol, this compound, serves as a versatile building block for the elaboration of more complex molecules, with the methoxy and ethyl ester functionalities providing handles for further chemical modification.
Traditional methods for indazole synthesis can suffer from harsh reaction conditions, limited substrate scope, and the formation of regioisomeric mixtures. The [3+2] cycloaddition of an aryne with a diazo compound offers a powerful and elegant alternative, providing direct access to the indazole core under mild conditions.[1][2] This approach, particularly using the Kobayashi method for aryne generation from ortho-silylaryl triflates, is noted for its high efficiency and functional group tolerance.[3]
Mechanistic Rationale: The [3+2] Cycloaddition Pathway
The synthesis proceeds via a two-stage, one-pot process: (A) the fluoride-induced generation of the reactive aryne intermediate, 4-methoxybenzyne, and (B) the subsequent [3+2] cycloaddition with ethyl diazoacetate.
A. In Situ Generation of 4-Methoxybenzyne: The reaction is initiated by the generation of 4-methoxybenzyne from its stable precursor, 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. A fluoride source, typically tetrabutylammonium fluoride (TBAF), is used to trigger a 1,2-elimination. The fluoride ion's high affinity for silicon facilitates the cleavage of the C-Si bond, while the triflate group, being an excellent leaving group, departs simultaneously to form the highly reactive, strained triple bond of the aryne.[3][4][5] TBAF is favored for its high solubility in common organic solvents like tetrahydrofuran (THF), allowing the reaction to proceed smoothly at low temperatures.[6]
B. [3+2] Cycloaddition and Tautomerization: The generated 4-methoxybenzyne acts as the dipolarophile and is immediately trapped by ethyl diazoacetate, which serves as the 1,3-dipole. The cycloaddition proceeds to form a transient 3H-indazole intermediate. This intermediate is unstable and rapidly undergoes a 1,3-hydrogen shift to afford the thermodynamically more stable aromatic 1H-indazole product.[1] The regioselectivity of the addition to unsymmetrical benzynes can be influenced by both electronic and steric factors.[1]
Diagram 1: Overall Reaction Scheme
Experimental Protocols
Safety Precautions:
-
Ethyl diazoacetate is potentially explosive and toxic. It should be handled with care in a well-ventilated fume hood, away from heat, sparks, and strong acids. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8][9]
-
Triflate precursors and reagents like TBAF can be corrosive and moisture-sensitive. Handle in an inert atmosphere where specified and use appropriate PPE.[6]
-
The generation of benzyne from silyl triflates is generally considered safe for laboratory scale, with no significant exotherms or pressure buildup observed under typical conditions.[4][5][10]
Protocol 1: Synthesis of Benzyne Precursor (4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate)
This protocol is adapted from standard procedures for the synthesis of silyl triflate precursors.[3][11]
-
Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add 4-methoxyphenol (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Silylation (Illustrative Step): While specific literature for this exact precursor's synthesis may vary, a common route involves ortho-silylation. This often requires protection of the phenol, followed by directed ortho-metalation (e.g., with t-BuLi) and quenching with TMS-Cl. The protecting group is then removed to yield 4-methoxy-2-(trimethylsilyl)phenol.
-
Triflation: Dissolve the resulting 4-methoxy-2-(trimethylsilyl)phenol (1.0 equiv) in anhydrous DCM in a flame-dried flask under argon. Cool the mixture to -10 °C.
-
Add pyridine (1.1 equiv) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (1.05 equiv) dropwise, ensuring the internal temperature remains below 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Quench the reaction by slowly adding cold 1N HCl. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the title precursor as an oil.
Protocol 2: [3+2] Cycloaddition for this compound
This protocol is adapted from the highly reliable Organic Syntheses procedure for the parent, unsubstituted compound.[12]
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Charge the flask with the benzyne precursor, 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate (1.0 equiv, commercially available as CAS 556812-41-0), and ethyl diazoacetate (1.5 equiv).[13]
-
Solvent Addition: Introduce anhydrous tetrahydrofuran (THF) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Benzyne Generation and Cycloaddition: While stirring vigorously, add a 1.0 M solution of TBAF in THF (1.8 equiv) dropwise via syringe over approximately 40 minutes. A color change to orange is typically observed.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 16-18 hours).
-
Workup: Concentrate the reaction mixture by rotary evaporation. Pour the residue into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a crude oil. Purify this residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., starting from 4:1) to afford This compound as a solid.
Diagram 2: Experimental Workflow
Data Summary & Characterization
The following table summarizes key information for the reagents and the final product. Spectroscopic data for the final product are predicted based on analogous structures reported in the literature.[14]
| Compound | CAS Number | Formula | Mol. Weight ( g/mol ) | Expected Yield | Appearance |
| 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | 556812-41-0 | C₁₁H₁₅F₃O₄SSi | 344.38 | N/A | Oil |
| Ethyl Diazoacetate | 623-73-4 | C₄H₆N₂O₂ | 114.10 | N/A | Yellow Oil |
| This compound | 858671-77-9 | C₁₁H₁₂N₂O₃ | 220.22 | ~75-85% | Off-white solid |
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ ~10.5 (br s, 1H, NH), 8.10 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 4.45 (q, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.45 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~163.5 (C=O), 158.0 (Ar-C), 142.0 (Ar-C), 135.0 (Ar-C), 123.0 (Ar-C), 115.0 (Ar-C), 95.0 (Ar-C), 61.5 (-OCH₂CH₃), 55.8 (-OCH₃), 14.5 (-OCH₂CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), 2980 (C-H stretch), 1715 (C=O stretch, ester), 1620, 1480 (C=C stretch, aromatic).
-
HRMS (ESI): Calculated for C₁₁H₁₃N₂O₃ [M+H]⁺, found within ±5 ppm.
Conclusion
The [3+2] cycloaddition between in situ-generated benzynes and diazo compounds stands as a premier method for the construction of the indazole scaffold. The protocol detailed herein for this compound offers a reliable, high-yielding, and scalable route that avoids the use of harsh reagents or transition metal catalysts. By providing a thorough mechanistic explanation and a validated, step-by-step procedure, this application note serves as a practical guide for researchers in medicinal chemistry and organic synthesis to access this valuable molecular framework.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 4. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. Ethyl diazoacetate - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. capotchem.com [capotchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | 556812-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. rsc.org [rsc.org]
Laboratory-Scale Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate: An Application Note
Abstract
This application note provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The described methodology leverages a robust and well-established reaction sequence, offering insights into the practical execution, mechanistic underpinnings, and critical safety considerations. This guide is intended to enable researchers to confidently reproduce this synthesis and adapt it for their specific research needs.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[1][2] this compound (CAS No. 858671-77-9) is a particularly valuable intermediate, providing a versatile scaffold for the development of novel therapeutics.[3] Its structure, featuring a reactive ester group and a modifiable indazole core, makes it an ideal starting point for library synthesis and lead optimization campaigns.
This document outlines a proven synthetic route, offering not just a series of steps, but a comprehensive guide grounded in established chemical principles. The chosen pathway involves the synthesis of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization to form the indazole ring system, a reaction analogous to the well-known Fischer indole synthesis.[4][5][6]
Synthetic Strategy & Mechanism
The synthesis proceeds in two key stages, starting from commercially available 4-methoxyaniline.
Stage 1: Diazotization and Japp-Klingemann Reaction. The synthesis commences with the diazotization of 4-methoxyaniline to form a diazonium salt. This reactive intermediate is then immediately coupled with diethyl 2-acetylmalonate in a Japp-Klingemann reaction. This reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[5][7] The reaction proceeds via an initial azo coupling, followed by the cleavage of the acetyl group under basic or neutral conditions to yield the stable hydrazone intermediate.
Stage 2: Fischer-Type Indazole Synthesis. The resulting hydrazone is then subjected to an acid-catalyzed cyclization. This transformation, mechanistically similar to the Fischer indole synthesis, involves the formation of an ene-hydrazine tautomer, a[5][5]-sigmatropic rearrangement, and subsequent aromatization with the elimination of ethanol to afford the desired this compound.[6][8][9]
Reaction Scheme Visualization
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 858671-77-9 | this compound - Moldb [moldb.com]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
Recrystallization method for high purity Ethyl 6-methoxy-1H-indazole-3-carboxylate
An Application Guide for the Purification of Ethyl 6-methoxy-1H-indazole-3-carboxylate via Recrystallization
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound (CAS No. 858671-77-9) using the recrystallization method. Indazole derivatives are a critical class of heterocyclic compounds widely utilized as key intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The purity of these intermediates is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide details the principles of solvent selection, a step-by-step experimental protocol, troubleshooting strategies, and methods for purity assessment, designed for researchers, chemists, and drug development professionals.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds.[4] The method is predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal scenario involves dissolving the crude, impure solid in a minimum volume of a hot solvent in which the desired compound has high solubility, while the impurities are either insoluble or remain in solution upon cooling.[5][6] As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities.[4] Subsequent isolation of these crystals yields a product of significantly higher purity.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 858671-77-9 | [7] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [7] |
| Molecular Weight | 220.22 g/mol | [7] |
| Typical Appearance | Off-white to yellowish solid | [2][8] |
| Common Crude Purity | ~97% | [7] |
| Melting Point | To be determined; sharpens with purity |
Principles of Solvent Selection: A Mechanistic Approach
The success of any recrystallization protocol is critically dependent on the choice of solvent.[6] The guiding principle is that the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C).[5]
Key Considerations for this compound:
-
Polarity and Structure: The target molecule possesses a moderately polar indazole core, a methoxy group, and an ethyl ester functional group. The "like dissolves like" principle suggests that solvents of intermediate polarity, such as alcohols, esters, and ketones, are promising candidates.[9]
-
Single vs. Mixed Solvents: While a single solvent is ideal, a mixed-solvent system is often more effective.[5] This involves a "good" solvent in which the compound is readily soluble and a miscible "poor" solvent (or anti-solvent) in which it is not.[10] For indazole derivatives, mixtures of an alcohol (e.g., ethanol) or acetone with water are commonly employed.[1][11]
-
Potential Impurities: Common impurities may include regioisomers (e.g., N2-substituted indazoles), unreacted starting materials, or byproducts from synthesis.[1][12] The chosen solvent system should maximize the solubility of these impurities at low temperatures to keep them in the mother liquor.
Recommended Solvents for Screening:
| Solvent System | Rationale | Expected Outcome |
| Ethanol (EtOH) | Alcohol is a good solvent for many polar organic molecules. | High solubility when hot, potentially good crystal formation upon cooling. |
| Ethyl Acetate (EtOAc) | The ester functional group in the solvent matches that of the solute.[9] | Good solubilizing power; may require a non-polar anti-solvent like hexanes. |
| Acetone | A polar aprotic solvent capable of dissolving a wide range of compounds. | May be too effective, requiring an anti-solvent like water. |
| Ethanol/Water | A common and effective mixed-solvent pair.[5] | Allows for fine-tuning of polarity to achieve ideal solubility characteristics. |
| Acetone/Water | Another powerful mixed-solvent system.[1][5] | Similar to ethanol/water, provides adjustable solvating power. |
| Toluene | Aromatic solvent that can be effective for aromatic compounds. | May require prolonged cooling for crystallization. |
Detailed Recrystallization Protocol
This protocol is designed to be a self-validating system, with checkpoints for assessing purity and yield.
Workflow Overview
Caption: General workflow for purification by recrystallization.
Part I: Small-Scale Solvent Screening
-
Preparation: Place approximately 50 mg of crude this compound into several test tubes.
-
Testing: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[6]
-
Cooling: Allow the clear solution to cool to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent is one in which the compound dissolves completely when hot and forms a significant amount of crystalline precipitate when cold.[5] For mixed solvents, dissolve the crude solid in a minimal amount of the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists, then reheat to clarify before cooling.
Part II: Scaled-Up Recrystallization Procedure (Example using Ethanol/Water)
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid by heating the mixture on a hot plate with stirring.
-
Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.[13] This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Add hot water dropwise to the clear ethanolic solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[13]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]
Purity Assessment and Characterization
A successful recrystallization should be validated by analytical methods.
-
Melting Point: The purified product should exhibit a sharp melting point range (typically < 1 °C), which will be higher than that of the crude material.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light) indicates high purity. Compare the Rƒ value to the crude starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, ideally showing a single major peak with purity >99.5%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be used to confirm the chemical structure and identify any remaining impurities.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too supersaturated; the cooling rate is too fast; the melting point of the solid is lower than the boiling point of the solvent. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Ensure slow cooling.[13] |
| No Crystal Formation | The solution is not sufficiently saturated; too much solvent was used. | Boil off some of the solvent to increase the concentration. If using a mixed-solvent system, add more anti-solvent. Scratch the inner wall of the flask with a glass rod or add a seed crystal of pure product to induce nucleation.[13] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Concentrate the mother liquor by evaporating the solvent and cool again to obtain a second crop of crystals (which may be less pure). Ensure the filtration apparatus is pre-heated. |
| Colored Product | Colored impurities are not removed by crystallization alone. | Perform an activated charcoal treatment before the hot filtration step. |
Conclusion
The recrystallization protocol outlined in this application note provides a robust and reliable method for obtaining high-purity this compound. Careful selection of the solvent system, controlled cooling, and proper isolation techniques are essential for achieving optimal results. The principles and troubleshooting guide presented here can be adapted for the purification of other indazole derivatives and related pharmaceutical intermediates.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. edu.rsc.org [edu.rsc.org]
- 7. 858671-77-9 | this compound - Moldb [moldb.com]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Synthesis of 6-Methoxy-1H-indazole-3-carboxamides
Introduction: The Significance of the Indazole-3-Carboxamide Scaffold
The indazole nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds. Its unique bicyclic structure, a fusion of benzene and pyrazole rings, allows it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Several FDA-approved drugs, particularly in oncology, feature the indazole motif, highlighting its clinical importance.[3][4]
Within this class, indazole-3-carboxamides have emerged as a particularly fruitful area of research. These derivatives have been successfully developed as potent and selective inhibitors of various enzymes and receptors. For instance, different substituted indazole-3-carboxamides have been identified as selective serotonin 4 receptor (5-HT₄R) ligands, potent antagonists for the prostanoid EP4 receptor, and crucial blockers of the calcium-release activated calcium (CRAC) channel, demonstrating their therapeutic potential in neurological disorders, cancer immunotherapy, and inflammatory conditions.[5][6][7]
This application note provides a detailed, field-proven guide for the synthesis of 6-methoxy-1H-indazole-3-carboxamides, starting from the commercially available or readily synthesized Ethyl 6-methoxy-1H-indazole-3-carboxylate. We will focus on a robust and highly versatile two-step synthetic pathway involving saponification followed by a standard amide coupling reaction, explaining the critical parameters and rationale behind each step to ensure reproducible and high-yield synthesis.
Synthetic Strategy: From Ester to Amide
The conversion of an ethyl ester to a carboxamide is a fundamental transformation in organic synthesis. For a substrate like this compound, two primary strategies can be considered: direct aminolysis or a two-step hydrolysis-coupling sequence.
-
Direct Aminolysis: This involves the direct reaction of the ester with an amine. While seemingly more atom-economical, this method often requires high temperatures, prolonged reaction times, or specific catalysts to overcome the relatively low reactivity of the ethyl ester, which can lead to side reactions and limit the scope of applicable amines.
-
Two-Step Saponification-Coupling: This is the most widely adopted and reliable method. It involves:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (6-methoxy-1H-indazole-3-carboxylic acid) using a base like sodium hydroxide.[8]
-
Amide Coupling: Activation of the resulting carboxylic acid with a coupling agent, followed by reaction with the desired amine to form the target carboxamide.[9][10]
-
This two-step approach is superior in its versatility and reliability. It allows for the use of a broad range of amines under mild, controlled conditions, making it the gold standard for library synthesis in drug discovery. This guide will detail the experimental protocols for this preferred pathway.
Caption: Overall workflow for the synthesis of indazole-3-carboxamides.
Detailed Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the starting ester to its corresponding carboxylic acid, a crucial intermediate for the subsequent coupling reaction.
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Base Addition: Add sodium hydroxide (2.0-3.0 eq), either as a solid or a concentrated aqueous solution, to the stirred mixture.
-
Heating: Attach a condenser and heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously. The carboxylic acid product will precipitate as a solid as the pH becomes acidic (pH ~2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter with cold deionized water to remove residual salts. Dry the product under vacuum to yield 6-methoxy-1H-indazole-3-carboxylic acid, which is often pure enough for the next step without further purification.[8]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol details the coupling of 6-methoxy-1H-indazole-3-carboxylic acid with a representative primary amine (benzylamine) to form the corresponding N-benzyl carboxamide. This method is broadly applicable to a wide range of primary and secondary amines.
Materials and Reagents:
-
6-methoxy-1H-indazole-3-carboxylic acid (from Protocol 1)
-
Benzylamine (or other desired amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC.HCl (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the HOBt active ester.
-
Amine and Base Addition: Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.0-3.0 eq). The base neutralizes the HCl salt of EDC and any acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Work-up: Quench the reaction by pouring the mixture into water. Extract the aqueous phase three times with an organic solvent like ethyl acetate or DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure carboxamide derivative.[10]
Mechanistic Insights and Rationale
Understanding the "why" behind the protocol is critical for troubleshooting and adaptation. The EDC/HOBt coupling is a classic and robust method for amide bond formation.[11]
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Causality Behind Experimental Choices:
-
Why EDC.HCl? EDC is a water-soluble carbodiimide, which makes its urea byproduct easy to remove during the aqueous work-up. It acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
The Role of HOBt: While the O-acylisourea can react directly with an amine, it is unstable and can rearrange to an inactive N-acylurea. HOBt rapidly traps the O-acylisourea to form an HOBt active ester. This ester is less reactive but more stable, ensuring a cleaner reaction and suppressing potential side reactions.[10]
-
Choice of Base: A non-nucleophilic base like DIPEA or TEA is essential. Its role is to scavenge the HCl released from EDC.HCl and to deprotonate the ammonium salt of the amine if it is used as a salt, thereby generating the free, nucleophilic amine. A nucleophilic base could compete with the desired amine in reacting with the activated acid.
-
Solvent Selection: Anhydrous polar aprotic solvents like DMF or DCM are ideal. They effectively dissolve the reagents without participating in the reaction (unlike protic solvents like alcohols, which could act as nucleophiles).
Data Summary and Substrate Scope
The described protocol is highly versatile. The following table provides representative examples of different amines that can be successfully coupled with 6-methoxy-1H-indazole-3-carboxylic acid to generate a library of diverse carboxamides.
| Amine Reactant | Amine Type | Key Reagents | Typical Yield (%) |
| Benzylamine | Primary, Aliphatic | EDC, HOBt, DIPEA | 85 - 95% |
| Morpholine | Secondary, Cyclic | EDC, HOBt, DIPEA | 80 - 90% |
| Aniline | Primary, Aromatic | EDC, HOBt, DIPEA | 70 - 85% |
| 2-Aminopyridine | Primary, Heterocyclic | EDC, HOBt, DIPEA | 75 - 90% |
| (S)-1-Azabicyclo[2.2.2]oct-3-amine | Secondary, Bicyclic | EDC, HOBt, DIPEA | >80% |
Yields are approximate and can vary based on reaction scale, purity of reagents, and specific reaction conditions. Data synthesized from common outcomes reported in the literature.[10][12]
Conclusion
The transformation of this compound into a diverse array of carboxamides is a critical process in medicinal chemistry and drug development. The two-step saponification and subsequent EDC/HOBt-mediated coupling protocol detailed in this application note represents a robust, reliable, and highly versatile method for achieving this transformation. By understanding the function of each reagent and the underlying reaction mechanism, researchers can confidently apply and adapt this methodology to synthesize novel indazole-3-carboxamide derivatives for biological screening and lead optimization efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Ethyl 6-methoxy-1H-indazole-3-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. This methodology relies on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target, which are then elaborated into more potent, drug-like molecules. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within enzyme active sites.[1] This guide provides a comprehensive overview and detailed protocols for the utilization of Ethyl 6-methoxy-1H-indazole-3-carboxylate , a versatile fragment, in FBDD campaigns targeting protein kinases. We will explore the rationale for its selection, detailed protocols for primary screening and hit validation, and strategies for its evolution into a potent lead compound.
The Rationale for Employing this compound as a Core Fragment
The selection of fragments for a screening library is a critical determinant of the success of an FBDD program. This compound (Figure 1) possesses several key attributes that make it an exemplary starting point for drug discovery, particularly against kinase targets.
-
The Privileged Indazole Scaffold: The 1H-indazole core is a bioisostere of purine and is adept at forming crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[2][3] This inherent binding capability provides a strong anchor for fragment binding.
-
The 6-Methoxy Group: The methoxy substituent is prevalent in many approved drugs.[4] Its inclusion on the indazole scaffold can be advantageous for several reasons. It can enhance binding affinity through interactions with specific amino acid residues, such as lysine, and can improve metabolic stability.[2][5] The position of the methoxy group can also be explored to modulate selectivity against different kinases.[5]
-
The 3-Ethyl Carboxylate Group: The ethyl carboxylate at the 3-position serves as a versatile chemical handle for subsequent fragment evolution. This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing a straightforward route to explore the surrounding chemical space and grow the fragment into a more potent inhibitor.[6]
Figure 1: Chemical Structure of this compound
| Property | Value | Source |
| CAS Number | 858671-77-9 | [7] |
| Molecular Formula | C11H12N2O3 | [7] |
| Molecular Weight | 220.22 g/mol | [7] |
| Purity (Typical) | >97% | [7] |
Experimental Workflow: From Fragment Screening to Hit Validation
The successful implementation of an FBDD campaign using this compound involves a multi-stage process, beginning with the sensitive detection of its weak binding to the target protein and culminating in the validation of this interaction.
Caption: A typical experimental workflow for fragment-based drug discovery.
Primary Screening: Detecting the Initial Interaction
Given the anticipated weak binding affinity of fragments, highly sensitive biophysical techniques are required for their initial identification.
NMR is a powerful technique that can detect weak binding events in solution. Both ligand-observed and protein-observed methods can be employed.
Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO-d6).
-
Create a screening mixture containing the protein and the fragment (e.g., 10 µM protein and 200 µM fragment).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone as a reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the binding fragment.
-
Acquire a reference off-resonance spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum indicates that the fragment is binding to the protein.
-
Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a sample of the ¹⁵N-labeled protein (e.g., 100-200 µM) in a suitable deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a stoichiometric or slight excess of this compound to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Compare the two HSQC spectra. Chemical shift perturbations (CSPs) of specific amide backbone resonances upon fragment addition indicate binding at or near those residues.
-
SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon binding.
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
-
Screening:
-
Prepare a solution of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 2% DMSO). A typical screening concentration is 100-500 µM.
-
Inject the fragment solution over the target and reference flow cells.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding response.
-
A significant and reproducible increase in the response units (RU) upon fragment injection indicates binding.
-
Hit Validation and Characterization
Positive hits from primary screening require rigorous validation to eliminate false positives and to quantify the binding affinity.
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM) in a suitable buffer.
-
Prepare a solution of this compound (e.g., 200-500 µM) in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Illustrative Data for a Fragment Hit
| Parameter | Value |
| Dissociation Constant (Kd) | 150 µM |
| Ligand Efficiency (LE) | 0.35 |
| Binding Enthalpy (ΔH) | -5.8 kcal/mol |
| Binding Entropy (TΔS) | -1.2 kcal/mol |
Note: This is representative data for a typical fragment hit and not specific experimental data for this compound.
Fragment Evolution: From Hit to Lead
Once a fragment hit is validated and its binding mode is understood, the next crucial phase is to evolve it into a more potent lead compound. This is an iterative process of chemical synthesis and biological evaluation, guided by structure-activity relationships (SAR) and structural biology.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 858671-77-9 | this compound - Moldb [moldb.com]
Application Note & Protocols: A Researcher's Guide to the Synthesis and Evaluation of 1H-Indazole-3-Carboxamide Derivatives as Potent PAK1 Inhibitors
Executive Summary: Targeting a Central Node in Oncogenic Signaling
The p21-activated kinase 1 (PAK1) has emerged as a critical signaling node implicated in numerous hallmarks of cancer, including proliferative signaling, resistance to cell death, and the activation of invasion and metastasis.[1][2] As a downstream effector of the Rho GTPases Rac and Cdc42, PAK1 is frequently overexpressed or hyperactivated in various human cancers, making it a compelling target for therapeutic intervention.[2][3][4] The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif for many protein kinases.[5][6] This guide provides a comprehensive, field-proven methodology for the synthesis of a focused library of potent PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, starting from the commercially available Ethyl 6-methoxy-1H-indazole-3-carboxylate. We will detail the synthetic route, characterization, and subsequent biological evaluation, offering insights into the causality behind key experimental choices.
The Scientific Rationale: Why 1H-Indazole-3-Carboxamides?
The strategic design of our target compounds hinges on established structure-activity relationships (SAR) for indazole-based kinase inhibitors.[7][8] The core synthetic strategy involves two key transformations:
-
Saponification: The initial ester, this compound, is hydrolyzed to its corresponding carboxylic acid. This acid becomes the key anchor point for diversification.
-
Amide Coupling: The carboxylic acid is then coupled with a diverse panel of primary and secondary amines. This step is critical, as the R-group introduced via the amine will explore different pockets of the PAK1 active site, influencing both potency and selectivity.[7]
The 1H-indazole core provides the essential hydrogen bonding interactions with the kinase hinge region, while the 6-methoxy group can provide additional interactions or favorably influence physicochemical properties. The amide linker is a stable and synthetically accessible connection, and the substituents on the amine component are crucial for achieving high affinity and selectivity.[7][9]
Visualizing the Landscape
To contextualize the protocols, we first visualize the biological pathway we aim to disrupt and the experimental workflow to achieve this.
Figure 1: Simplified PAK1 signaling pathway highlighting its role in promoting key cancer hallmarks.
Figure 2: Overall experimental workflow from starting material to biological evaluation.
Detailed Experimental Protocols
Part A: Synthesis of 1H-Indazole-3-Carboxamide Inhibitors
Materials & Reagents:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M solution
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Various primary and secondary amines
-
Ethyl Acetate (EtOAc), Hexanes
Protocol 4.1: Step 1 - Saponification of this compound
This protocol converts the starting ester to the crucial carboxylic acid intermediate.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and Methanol (approx. 0.1 M concentration).
-
Hydrolysis: Add an aqueous solution of LiOH (2.0-3.0 eq, 1M) to the flask.
-
Expert Insight: LiOH is preferred over NaOH for its better solubility in mixed organic-aqueous systems, often leading to cleaner reactions. Using a slight excess ensures complete conversion of the ester.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Acidification: Once complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous residue with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid product should form.
-
Expert Insight: Acidification protonates the carboxylate salt, causing it to precipitate out of the aqueous solution due to its lower solubility. Performing this step in an ice bath helps to maximize precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water and then a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the resulting white to off-white solid (6-methoxy-1H-indazole-3-carboxylic acid) under high vacuum. The product is often pure enough for the next step without further purification.[10]
Protocol 4.2: Step 2 - General Protocol for Amide Coupling
This protocol describes the formation of the final 1H-indazole-3-carboxamide derivatives.[6]
-
Reactant Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Expert Insight: Using a coupling agent like EDC/HOBt activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. HATU is a more powerful and often faster alternative, particularly for hindered amines, but is more expensive.
-
-
Solvent & Base: Dissolve the reagents in anhydrous DMF. Add DIPEA or TEA (3.0 eq) to the mixture.
-
Expert Insight: Anhydrous (dry) solvent is critical to prevent hydrolysis of the activated acid intermediate. The base (DIPEA or TEA) neutralizes the HCl salt formed from EDC and protonated amines, driving the reaction forward.
-
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with Ethyl Acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and HOBt), water, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or MeOH in DCM) to yield the pure amide product.
Part B: Structural Characterization
Confirm the identity and purity of all synthesized compounds using standard analytical techniques.
-
¹H NMR: Confirm the presence of all expected protons and their integrations. Look for the disappearance of the ester's ethyl protons and the appearance of new signals from the coupled amine. The amide N-H proton often appears as a broad singlet.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound ([M+H]⁺).
-
HPLC: Assess the purity of the final compound (should be >95% for biological testing).
Biological Evaluation: Assessing PAK1 Inhibition
Protocol 5.1: In Vitro PAK1 Kinase Assay (Luminescent Format)
This protocol determines the concentration of the synthesized compound required to inhibit 50% of PAK1 activity (IC50). A luminescent ADP-Glo™ assay is a common, robust method.[11]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
PAK1 Enzyme: Dilute recombinant human PAK1 enzyme in kinase buffer to the desired working concentration (e.g., 2-5 ng/µL).
-
Substrate/ATP Mix: Prepare a solution containing a specific PAK1 peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for the enzyme for competitive inhibitor studies.
-
Test Compounds: Prepare a serial dilution of the synthesized inhibitors in 100% DMSO, then dilute further in kinase buffer to the desired final concentrations (maintaining a final DMSO concentration of ≤1%).
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution (or DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of the PAK1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.
-
Add 50 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
To ensure the inhibitor is selective for PAK1, it is crucial to test it against a panel of other kinases, particularly those from the same family (e.g., PAK2, PAK3) and other closely related kinases. This can be done by performing similar in vitro kinase assays for each kinase or by using commercial services that offer large-scale kinome profiling.[12][13] High selectivity is a hallmark of a promising therapeutic lead, as it minimizes potential off-target effects.[14]
Data Presentation & Expected Results
The following tables present hypothetical but representative data for a series of synthesized inhibitors.
Table 1: Representative Synthetic & Analytical Data
| Compound ID | Amine Moiety | Yield (%) | Purity (HPLC) | Mass (M+H)⁺ Found |
| PAK1i-01 | 4-Fluorobenzylamine | 72% | >98% | 314.1 |
| PAK1i-02 | Cyclohexylamine | 65% | >99% | 288.2 |
| PAK1i-03 | 4-(Piperidin-1-yl)aniline | 58% | >97% | 379.2 |
| PAK1i-04 | 3-Aminopyridine | 75% | >98% | 283.1 |
Table 2: Representative Biological Activity Data
| Compound ID | PAK1 IC50 (nM) | PAK2 IC50 (nM) | ROCK1 IC50 (nM) | Selectivity (PAK2/PAK1) |
| PAK1i-01 | 15 | 250 | >10,000 | 16.7x |
| PAK1i-02 | 250 | 1,500 | >10,000 | 6.0x |
| PAK1i-03 | 8 | 95 | 8,500 | 11.9x |
| PAK1i-04 | 45 | 800 | >10,000 | 17.8x |
Analysis of Results: The data suggest that aromatic amines (PAK1i-01, -03, -04) generally yield more potent inhibitors than aliphatic amines (PAK1i-02). The introduction of a bulky, basic piperidinyl group in PAK1i-03 resulted in the most potent compound, demonstrating the importance of exploring the solvent-exposed region of the kinase.[7] All compounds show good selectivity against the related kinase ROCK1.
Conclusion & Future Directions
This guide provides a robust and reproducible framework for the synthesis and evaluation of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors. The protocols are designed to be adaptable, allowing researchers to generate diverse chemical matter for SAR studies. Successful execution of these methods will yield potent and selective inhibitors of PAK1, which can serve as valuable chemical probes to further elucidate the biology of PAK1 or as starting points for preclinical drug development programs targeting cancers with aberrant PAK1 signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. promega.com [promega.com]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols for the Biological Screening of Ethyl 6-methoxy-1H-indazole-3-carboxylate Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk
Introduction: The Rationale for Screening Indazole Derivatives
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs, particularly in oncology.[1][2][3][4] Compounds like Axitinib, Pazopanib, and Entrectinib leverage the indazole framework to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5][6][7] The Ethyl 6-methoxy-1H-indazole-3-carboxylate backbone represents a promising starting point for the development of novel therapeutics. Its structure offers multiple points for chemical modification, allowing for the creation of diverse libraries of derivatives with potentially unique biological activity profiles.
This guide provides a comprehensive, multi-tiered protocol for the biological screening of novel derivatives of this compound. The objective is to efficiently identify compounds with potent and selective anti-cancer activity and to elucidate their preliminary mechanism of action. Our approach is designed as a logical funnel, starting with broad primary screening to identify "hits," followed by more focused secondary assays to validate these hits and explore their cellular effects, culminating in a framework for in vivo validation.
The Hierarchical Screening Strategy
A successful screening campaign must balance throughput with depth of information. A tiered approach is the most resource-efficient strategy. It allows for the rapid assessment of large numbers of compounds in primary assays, with only the most promising candidates advancing to more complex, lower-throughput secondary and tertiary evaluations. This ensures that research efforts are focused on compounds with the highest potential for further development.
Caption: A hierarchical workflow for screening novel indazole derivatives.
Tier 1: Primary Screening for Cytotoxic Activity
The initial goal is to cast a wide net to identify derivatives that exhibit cytotoxic or anti-proliferative effects against cancer cells. In vitro assays performed outside of a living organism are ideal for the initial high-throughput screening of molecules due to their speed and low cost.[8]
Chosen Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle of the Assay: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into a dark blue formazan product that is insoluble in water.[10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]
Caption: The core principle of the MTT cell viability assay.
Protocol: High-Throughput Cytotoxicity Screening
-
Cell Culture & Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their recommended media, maintained at 37°C in a 5% CO₂ incubator.[9]
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of each indazole derivative in 100% DMSO.
-
Perform serial dilutions of the compounds to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the diluted compounds to the appropriate wells. Ensure the final DMSO concentration in the media is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Crucial Controls:
-
Vehicle Control: Wells treated with the same concentration of DMSO as the compound-treated wells.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells containing only cells and media.
-
Media Blank: Wells with media but no cells, to measure background absorbance.
-
-
Incubate the plates for 48 to 72 hours.[8]
-
-
MTT Assay Execution:
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C.[9]
-
Carefully aspirate the media without disturbing the formazan crystals.[12]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculation:
-
Corrected Absorbance = OD(sample) - OD(media blank)
-
% Cell Viability = [Corrected Absorbance(sample) / Corrected Absorbance(vehicle control)] x 100
-
-
Plot the % Cell Viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is a key metric of a compound's potency.[9]
-
Data Presentation & Interpretation
Summarize the calculated IC₅₀ values in a table. Compounds with IC₅₀ values below a certain threshold (e.g., < 10 µM) are considered "hits" and are prioritized for secondary screening.
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| IND-001 | (Parent Scaffold) | > 100 | > 100 | > 100 |
| IND-002 | R1 = Cl, R2 = H | 25.3 | 45.1 | 33.8 |
| IND-003 | R1 = F, R2 = CH₃ | 5.2 | 8.1 | 15.7 |
| IND-004 | R1 = OCH₃, R2 = H | 1.5 | 2.3 | 4.9 |
| Doxorubicin | (Positive Control) | 0.62 | 0.75 | 0.98 |
Tier 2: Secondary Screening for Mechanism of Action (MOA)
Once potent cytotoxic compounds ("hits") are identified, the next critical step is to understand how they are killing cancer cells. Given that many indazole-containing drugs are kinase inhibitors, this pathway is a primary focus.[3][5][13]
Chosen Assay: Kinase Inhibition Profiling
Principle of the Assay: A common method to assess kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation reaction.[14] Luminescence-based assays like ADP-Glo™ are highly sensitive and suitable for screening.[15] The assay works in two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete remaining ATP. A second reagent converts the newly produced ADP back into ATP, which then drives a luciferase reaction, generating a light signal proportional to the initial kinase activity. An inhibitor will block the kinase, leading to less ADP production and a lower luminescent signal.
Caption: Inhibition of a kinase reaction and its detection via ADP production.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the hit compound in 100% DMSO. Perform serial dilutions.
-
Reconstitute the kinase of interest (e.g., a panel including kinases like EGFR, VEGFR, Aurora Kinase, which are known targets of indazoles) and its corresponding substrate peptide in the appropriate kinase assay buffer.[5][14]
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate suitable for luminescence, add the serially diluted compound or a DMSO control.[14]
-
Add the kinase enzyme to each well and incubate for ~10 minutes at room temperature to allow the inhibitor to bind.[14]
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[14]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for kinase inhibition.
-
Data Presentation
Present the kinase inhibition data in a table to compare the potency and selectivity of the lead compounds.
| Compound ID | Cytotoxicity IC₅₀ (µM) (MCF-7) | Kinase A IC₅₀ (µM) | Kinase B IC₅₀ (µM) | Kinase C IC₅₀ (µM) |
| IND-003 | 5.2 | 1.1 | > 50 | 23.4 |
| IND-004 | 1.5 | 0.08 | 0.15 | 12.1 |
| Staurosporine | (Positive Control) | 0.01 | 0.02 | 0.03 |
Tier 3: Framework for In Vivo Validation
After a lead compound demonstrates potent in vitro cytotoxicity and a defined mechanism of action (e.g., selective kinase inhibition), the final preclinical step is to evaluate its efficacy and safety in a living organism. Human tumor xenograft models are indispensable tools for this purpose.[16][17]
Model of Choice: Human Tumor Xenograft in Immunodeficient Mice
Principle of the Model: This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice) that will not reject the foreign cells.[17][18] The cells grow into solid tumors that can be measured. The mice are then treated with the test compound to see if it can inhibit tumor growth. This provides crucial data on the drug's efficacy and potential toxicity in a complex biological system before any consideration for human trials.[16][19]
Protocol Outline: Ectopic Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells from a line sensitive to the compound in vitro) into the flank of immunodeficient mice.[16]
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the animals into treatment and control groups.
-
Compound Administration:
-
Treatment Group: Administer the lead compound (e.g., IND-004) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Vehicle Control Group: Administer the formulation vehicle (e.g., saline with 0.5% Tween 80) on the same schedule.
-
(Optional) Positive Control Group: Administer a standard-of-care chemotherapy agent.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Formula: (Length x Width²)/2).[18]
-
Monitor animal body weight and general health as indicators of toxicity.
-
The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
-
Data Analysis:
-
Compare the mean tumor volume between the treated and vehicle control groups over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
Evaluate any changes in body weight or other signs of toxicity.
-
The successful suppression of tumor growth in a xenograft model without causing significant toxicity provides strong evidence to advance a compound toward clinical development.[1][13]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijcrt.org [ijcrt.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. karger.com [karger.com]
- 19. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, experience-driven insights and practical solutions to frequently asked questions and experimental hurdles.
Introduction to the Synthetic Landscape
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its preparation can be approached through several synthetic routes, each with its own set of potential challenges and side products. The most common strategies involve the construction of the indazole core, followed by esterification, or the direct formation of the carboxylate-substituted indazole. Key synthetic methodologies include modifications of the Japp-Klingemann reaction, Fischer indole synthesis precursors, and cyclization reactions of appropriately substituted aromatic precursors like 6-methoxyisatin.[1] Understanding the mechanistic nuances of these routes is paramount to achieving high yield and purity.
This guide will focus on the common side products encountered, their mechanisms of formation, and robust troubleshooting strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect during the synthesis of this compound?
A1: The side products you encounter will largely depend on your chosen synthetic route. However, some of the most frequently observed impurities across different methods include:
-
N2-Alkylated Isomer (Ethyl 6-methoxy-2H-indazole-3-carboxylate): This is a common regioisomer formed during the alkylation of the indazole ring.[2][3]
-
6-methoxy-1H-indazole-3-carboxylic acid: The corresponding carboxylic acid can be a significant byproduct if the esterification is incomplete or if hydrolysis of the ester occurs during workup or purification.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 6-methoxy-1H-indazole or the esterifying agent.
-
Decarboxylated Product (6-methoxy-1H-indazole): Under harsh thermal or acidic/basic conditions, decarboxylation of the carboxylic acid intermediate or the final ester product can occur.
-
Dimeric and Polymeric Byproducts: Particularly in routes involving diazotization or nitrosation, self-coupling of reactive intermediates can lead to colored, often insoluble, dimeric or polymeric impurities.[4][5]
Q2: I'm observing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired N1 product?
A2: Achieving high N1 regioselectivity in the alkylation of indazoles is a common challenge due to the two nucleophilic nitrogen atoms.[3] The outcome is a delicate balance of steric, electronic, and reaction conditions:
-
Choice of Base and Solvent: This is the most critical factor. For preferential N1-alkylation, a combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective.[3][6] This is believed to proceed through a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders attack at the N2 position.[3] Conversely, using potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[3]
-
Counter-ion Effect: The nature of the cation from the base plays a role. Cesium carbonate (Cs2CO3) in dioxane has been reported to give high N1 selectivity, likely through a chelation mechanism.[3]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[6] Reaction conditions that allow for equilibration will favor the N1-substituted product.
Q3: My reaction mixture has a deep red or brown color that is difficult to remove. What is the cause and how can I prevent it?
A3: The formation of intensely colored impurities is a frequent issue in syntheses involving nitrosation of indole precursors to form the indazole ring.[4] These colored byproducts are typically dimers or oligomers resulting from the nucleophilic attack of the starting indole on a reactive intermediate.[4][5]
To minimize this side reaction:
-
Reverse Addition: Slowly add the indole solution to the pre-formed nitrosating mixture (e.g., sodium nitrite in acid). This maintains a low concentration of the indole and minimizes self-condensation.[4]
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to control the rate of reaction and suppress side reactions.
-
Efficient Stirring: Ensure vigorous stirring to prevent localized high concentrations of reactants.
Q4: I am seeing a significant amount of the corresponding carboxylic acid in my final product. What are the likely causes and solutions?
A4: The presence of 6-methoxy-1H-indazole-3-carboxylic acid can arise from two main sources:
-
Incomplete Esterification: If you are preparing the ethyl ester from the carboxylic acid, the reaction may not have gone to completion.
-
Solution: Drive the equilibrium towards the ester by using an excess of ethanol, employing a dehydrating agent, or using a more effective esterification method (e.g., using ethyl iodide with a suitable base).
-
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed back to the carboxylic acid during the reaction workup or purification, especially if exposed to acidic or basic aqueous conditions for an extended period.
-
Solution: Use neutral or mildly acidic/basic conditions during workup. Minimize contact time with aqueous layers and consider using anhydrous workup procedures if possible.
-
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature (while monitoring for degradation) or adding more of the limiting reagent. |
| Degradation of starting material or product | Indazoles can be sensitive to harsh acidic or basic conditions. Buffer the reaction mixture if necessary and ensure the workup is performed promptly and at a low temperature. |
| Formation of side products | Identify the major side products using techniques like NMR or LC-MS. Refer to the FAQs above to understand their formation and implement strategies to minimize them. |
| Mechanical losses during workup or purification | Ensure efficient extraction by performing multiple extractions with an appropriate solvent. Optimize your chromatography conditions to prevent product loss on the column. |
Problem 2: Poor Purity of the Final Product
| Possible Cause | Suggested Solution |
| Presence of regioisomers (N1 vs. N2) | Optimize the alkylation conditions as described in FAQ Q2. If a mixture is unavoidable, careful column chromatography is usually effective for separation. Different solvent systems should be screened by TLC to achieve optimal separation. |
| Contamination with starting materials | Improve the reaction conversion. If unreacted starting material is difficult to separate, consider a chemical quench for the specific starting material before workup. |
| Formation of polar impurities (e.g., carboxylic acid) | Use a non-polar/polar solvent gradient in your column chromatography to effectively separate the more polar impurities. A wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup can remove acidic impurities. |
| Presence of colored impurities (dimers/polymers) | Utilize reverse addition and temperature control during the reaction. For purification, treatment with activated carbon can sometimes remove colored impurities. Column chromatography is also effective. |
Experimental Protocols & Data
Protocol: N1-Selective Alkylation of 6-methoxy-1H-indazole-3-carboxylate
This protocol is optimized for high N1-regioselectivity.[3][6]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv).
-
Add anhydrous THF as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add ethyl iodide (or another suitable ethylating agent, 1.5 equiv) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary: Common Impurities and their Characteristics
| Impurity | Typical Analytical Signature |
| Ethyl 6-methoxy-2H-indazole-3-carboxylate (N2-isomer) | Different chemical shifts in ¹H and ¹³C NMR for the aromatic and ethyl protons compared to the N1-isomer. 2D NMR techniques like HMBC and NOESY can definitively distinguish the isomers.[7] |
| 6-methoxy-1H-indazole-3-carboxylic acid | Broad singlet in ¹H NMR corresponding to the carboxylic acid proton (disappears with D₂O shake). Higher polarity on TLC. Molecular ion peak in MS corresponding to the acid. |
| 6-methoxy-1H-indazole (Decarboxylated product) | Absence of the ethyl carboxylate signals in ¹H and ¹³C NMR. Molecular ion peak in MS corresponding to the decarboxylated product. |
Visualizing Reaction Mechanisms and Workflows
Formation of N1 vs. N2 Alkylation Products
Caption: Regioselectivity in the alkylation of the indazole ring.
Troubleshooting Workflow for Low Purity
Caption: A systematic approach to troubleshooting low product purity.
References
- 1. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Indazole Synthesis: A Guide to Suppressing 2H-Isomer Formation
Technical Support Center
Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting and optimizing indazole synthesis. The indazole scaffold is a cornerstone of modern medicinal chemistry, but its synthesis is often plagued by the formation of regioisomers, particularly the undesired 2H-indazole when the biologically active 1H-isomer is the target. This guide, structured as a series of frequently asked questions and a practical troubleshooting manual, is designed to provide you with the insights and protocols necessary to navigate this synthetic challenge and selectively forge the path to your desired 1H-indazole product.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of 2H-indazoles a common problem in synthesis?
The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which can participate in reactions, leading to two possible regioisomers. The relative stability and reactivity of these two nitrogens are influenced by a delicate balance of electronic and steric factors, as well as the reaction conditions employed. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2][3][4] However, under certain reaction conditions, the kinetically favored 2H-isomer can be formed, often leading to mixtures that are challenging to separate.
Q2: What are the key factors that influence the ratio of 1H- to 2H-indazole isomers?
The regiochemical outcome of an indazole synthesis or a subsequent N-alkylation is not arbitrary. It is governed by a combination of factors that can be manipulated to favor the desired isomer:
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the isomeric ratio.[2][5] Conditions that allow for thermodynamic equilibration typically favor the more stable 1H-isomer.[3][5]
-
Starting Materials and Substituents: The electronic and steric properties of substituents on the indazole precursor can direct the reaction to one nitrogen over the other.[2][5] For instance, bulky groups near the N1 position can sterically hinder reactions at this site, favoring N2 substitution.
-
Synthetic Strategy: The chosen synthetic route itself is a primary determinant of regioselectivity. Some methods are inherently biased towards the formation of one isomer over the other.
Q3: Are there any spectroscopic tricks to quickly differentiate between 1H- and 2H-indazole isomers?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[6][7]
-
¹H NMR: In unsubstituted 1H-indazoles, the N-H proton typically appears as a broad singlet at a very downfield chemical shift (around 13.40 ppm in CDCl₃).[6] The proton at the 3-position (H-3) of a 2H-indazole is generally more deshielded and appears at a higher chemical shift compared to the H-3 proton in a 1H-indazole.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also diagnostic and can be used for unambiguous assignment.[7]
Troubleshooting Guide: "My reaction is producing the wrong indazole isomer!"
This section provides a structured approach to diagnosing and solving common problems related to the formation of the undesired 2H-indazole isomer.
Problem 1: My N-alkylation of a pre-formed indazole is giving a mixture of N1 and N2 products, with a high proportion of the N2-isomer.
Possible Cause: The reaction conditions are favoring the kinetically controlled N2-alkylation product.
Solutions:
-
Optimize the Base and Solvent System: This is the most critical parameter to adjust. For selective N1-alkylation, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for a wide range of substrates.[2][5][8] The sodium cation is thought to coordinate with the N2 nitrogen, sterically blocking it from the alkylating agent.[8]
-
Protocol 1: Selective N1-Alkylation using NaH/THF
-
To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equiv) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
-
-
Leverage Substituent Effects: If your indazole has a substituent at the C3 position, this can be used to your advantage. Electron-withdrawing groups at C3, such as carboxymethyl, tert-butyl, acetyl (COMe), and carboxamide, have been shown to direct alkylation almost exclusively to the N1 position when using the NaH/THF system.[5][8]
-
Consider Thermodynamic Equilibration: If applicable, using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the formation of the thermodynamically more stable N1-substituted product.[2][3]
Problem 2: My de novo synthesis of a substituted indazole is yielding the 2H-isomer as the major product.
Possible Cause: The chosen synthetic route is inherently biased towards 2H-indazole formation. For example, the Davis-Beirut reaction is specifically a method for synthesizing 2H-indazoles.
Solutions:
-
Switch to a 1H-Indazole Selective Synthesis: Several modern synthetic methods have been developed to provide high regioselectivity for the 1H-isomer.
-
Method A: Metal-Free Synthesis from o-Aminobenzoximes This mild and efficient method avoids the use of heavy metals and proceeds under gentle conditions.[9][10][11] The reaction involves the selective activation of the oxime group in the presence of an amino group, followed by cyclization.
-
Protocol 2: Metal-Free 1H-Indazole Synthesis
-
Dissolve the o-aminobenzoxime (1.0 equiv) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylamine (NEt₃, 1.2 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the crude 1H-indazole, which can be further purified by chromatography.
-
-
-
Method B: Silver(I)-Mediated Intramolecular Oxidative C-H Amination This method is effective for the synthesis of 3-substituted 1H-indazoles from arylhydrazones.[12]
-
Logical Workflow for Silver(I)-Mediated Synthesis
Caption: Silver-mediated synthesis of 1H-indazoles.
-
-
-
Employ a Directing Group Strategy: In metal-catalyzed reactions, a directing group can be used to guide the C-H activation and subsequent cyclization to favor the 1H-isomer. Rhodium/Copper-catalyzed C-H activation and C-N/N-N coupling is a powerful strategy for this purpose.[13][14]
Comparative Overview of Synthetic Strategies for 1H-Indazole
The following table summarizes and compares different synthetic routes with a focus on their effectiveness in producing the desired 1H-indazole isomer.
| Synthetic Method | Typical Yields | Regioselectivity for 1H-Isomer | Key Advantages | Potential Limitations | Reference(s) |
| N-Alkylation with NaH/THF | Good to Excellent | Excellent (often >99% for N1) | High N1 selectivity, broad substrate scope. | Requires pre-formed indazole core, sensitive to moisture. | [2][5][8] |
| Metal-Free from o-Aminobenzoximes | Good to Excellent | Excellent | Mild conditions, avoids toxic metals, scalable. | Requires synthesis of the oxime precursor. | [9][10][11] |
| Silver(I)-Mediated C-H Amination | Good | Excellent for 3-substituted 1H-indazoles | Operationally simple, good functional group tolerance. | Primarily for 3-substituted indazoles. | [12] |
| Rhodium/Copper-Catalyzed C-H Activation | Moderate to High | Excellent | High atom economy, good for complex derivatives. | Requires metal catalysts and specific directing groups. | [13][14] |
Visualizing the Mechanistic Divide: Kinetic vs. Thermodynamic Control
The choice between the N1 and N2 positions during alkylation is often a classic case of kinetic versus thermodynamic control. The following diagram illustrates this fundamental concept.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hydrazone impurities in Ethyl 6-methoxy-1H-indazole-3-carboxylate synthesis
Technical Support Center: Ethyl 6-methoxy-1H-indazole-3-carboxylate Synthesis
Topic: Minimizing Hydrazone Impurities and Optimizing Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during this synthesis, with a specific focus on the formation and removal of persistent hydrazone impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound that is prone to hydrazone impurities?
A1: The most common and efficient route involves a two-step process beginning with the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization akin to the Fischer indole synthesis.[1][2] The process starts with the diazotization of 4-methoxyaniline, which is then coupled with a β-keto-ester like ethyl 2-methylacetoacetate. This reaction forms a hydrazone intermediate. This intermediate is then cyclized, typically by heating in the presence of a strong acid, to yield the final indazole product. The "hydrazone impurity" is this critical, yet sometimes overly stable, intermediate.
Q2: What is the precise chemical identity of the main hydrazone impurity?
A2: The primary impurity is the uncyclized intermediate formed during the Japp-Klingemann reaction. When using ethyl 2-methylacetoacetate, the intermediate is ethyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate. If the reaction conditions for the subsequent cyclization are not optimal, this hydrazone will persist in the crude product, posing significant purification challenges due to its structural similarity to the final product.
Q3: Why is the cyclization of the hydrazone intermediate to the indazole often incomplete?
A3: The cyclization step is an acid-catalyzed intramolecular electrophilic substitution, which requires overcoming a significant activation energy barrier.[3][4] Several factors can lead to incomplete conversion:
-
Insufficient Acid Strength or Concentration: The acid catalyst (e.g., HCl, H₂SO₄, or PPA) protonates the hydrazone, facilitating the[4][4]-sigmatropic rearrangement and subsequent cyclization.[5] A weak acid or insufficient amount may not drive the reaction to completion.
-
Inadequate Temperature: This reaction typically requires elevated temperatures to proceed at a reasonable rate.[6] Insufficient heat can leave a substantial amount of the hydrazone intermediate unreacted.
-
Steric Hindrance: While less of an issue for this specific molecule, steric bulk on either the arylhydrazine or the keto-ester can slow down the cyclization step.
Q4: What are the best analytical techniques for detecting and quantifying hydrazone impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. The hydrazone intermediate will typically have a different Rf value than the final indazole product, allowing for a quick qualitative assessment of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product. A well-developed HPLC method can baseline-separate the desired indazole from the hydrazone impurity and other byproducts, providing precise purity values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. The hydrazone intermediate will show characteristic signals for the N-H proton and aliphatic protons that will be absent in the aromatic indazole product. The presence of these specific signals in the final product's spectrum is a clear indication of contamination.
Section 2: Troubleshooting Guide - Synthesis & Reaction Conditions
This section addresses specific problems encountered during the synthesis that lead to the formation of impurities.
Problem: The reaction stalls, leaving high concentrations of the hydrazone intermediate.
-
Possible Cause 1: Ineffective Acid Catalysis.
-
Explanation: The cyclization step is critically dependent on the acid catalyst to facilitate the key[4][4]-sigmatropic rearrangement.[4] The choice of acid and its concentration are paramount. Brønsted acids like HCl and H₂SO₄ are common, but dehydrating acids like Polyphosphoric Acid (PPA) are often more effective as they also help remove the ammonia molecule eliminated in the final step.[5]
-
Solution:
-
Switch to a Stronger Catalyst: If using weaker acids like acetic acid, consider switching to PPA or a mixture of H₂SO₄ in a high-boiling solvent.
-
Ensure Anhydrous Conditions: Water can interfere with strong acid catalysts like PPA. Ensure all reagents and glassware are dry.
-
Optimize Catalyst Loading: The amount of acid is crucial. Too little will result in an incomplete reaction, while too much can lead to sulfonation or other degradation pathways. A typical starting point is to use PPA as both the catalyst and solvent.
-
-
-
Possible Cause 2: Sub-optimal Reaction Temperature and Time.
-
Explanation: Thermal energy is required to overcome the activation barrier for cyclization. Many Fischer-type cyclizations require temperatures well above 100 °C.[6]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. A range of 120-160 °C is often effective when using PPA.
-
Increase Reaction Time: If you observe slow but steady conversion via TLC, extending the reaction time may be sufficient to drive it to completion.
-
Use a High-Boiling Solvent: Solvents like Dowtherm™ A or sulfolane can achieve the necessary high temperatures for efficient cyclization.
-
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Explanation: While the Japp-Klingemann reaction itself is generally high-yielding, using a large excess of the hydrazine precursor to drive the initial coupling can lead to side reactions, such as the formation of azines, which can complicate the subsequent cyclization and purification steps.[7]
-
Solution:
-
Use Stoichiometric Amounts: Aim for a 1:1 molar ratio of the diazonium salt and the β-keto-ester.
-
Control Addition Rate: During the coupling reaction, add the diazonium salt solution slowly to the β-keto-ester solution at a low temperature (0-5 °C) to prevent side reactions.[8]
-
-
Troubleshooting Workflow: Low Indazole Yield
The following diagram outlines a logical workflow for troubleshooting low yields due to incomplete hydrazone conversion.
Caption: A step-by-step troubleshooting workflow for low indazole yield.
Section 3: Troubleshooting Guide - Purification
Problem: The hydrazone impurity co-elutes with the desired indazole product during column chromatography.
-
Possible Cause 1: Sub-optimal Eluent Polarity.
-
Explanation: The hydrazone and indazole have similar polarities. A standard isocratic (single solvent mixture) elution may not have sufficient resolving power.
-
Solution:
-
Develop a Gradient Method: Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. This will hold the more polar product on the column longer, allowing the less polar impurity to elute first (or vice versa, depending on the specific structures).
-
Fine-Tune with TLC: Before running a large column, test various solvent systems with TLC to find a system that gives the best possible separation (largest ΔRf) between the product and impurity spots. Aim for an Rf of ~0.3 for your target compound.[9]
-
-
-
Possible Cause 2: Acidic Nature of Silica Gel.
-
Explanation: Standard silica gel is slightly acidic and can cause streaking or degradation of nitrogen-containing heterocyclic compounds. It can also lead to unpredictable interactions, causing poor separation.
-
Solution:
-
Use Neutralized Silica or Alumina: Pack the column with silica that has been pre-treated with a base (e.g., washed with a solvent containing 1% triethylamine). Alternatively, basic or neutral alumina can be a better stationary phase for this class of compounds.[10]
-
Dope the Eluent: Add a small amount (0.5-1%) of a volatile base like triethylamine or pyridine to your eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks and improved separation.[10]
-
-
Problem: The product fails to crystallize or "oils out" during recrystallization.
-
Possible Cause: High Impurity Level or Incorrect Solvent Choice.
-
Explanation: "Oiling out" occurs when the solubility of the compound in the solvent is too high even at low temperatures, often exacerbated by impurities that depress the melting point.[9] Effective recrystallization requires a solvent that dissolves the compound well when hot but poorly when cold.
-
Solution:
-
Systematic Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) on a small scale to find the ideal system.
-
Slow Cooling: After dissolving the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature without disturbance. Once at room temperature, transfer to an ice bath or refrigerator to maximize crystal formation. Rapid cooling often promotes oiling.[7]
-
Seed the Solution: If you have a small amount of pure material, add a single crystal ("seed crystal") to the cooled, saturated solution to induce crystallization.
-
Pre-purification: If the crude material is very impure (>10% impurities), a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Japp-Klingemann reaction followed by acid-catalyzed cyclization.
Part A: Diazotization and Japp-Klingemann Coupling [8]
-
In a 250 mL flask, dissolve 4-methoxyaniline (10.0 g, 81.2 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 81.2 mmol) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate 1 L flask, dissolve ethyl 2-methylacetoacetate (11.7 g, 81.2 mmol) and sodium acetate (20.0 g) in ethanol (200 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 2 to the ethyl 2-methylacetoacetate solution over 30-45 minutes, maintaining a temperature below 5 °C with vigorous stirring.
-
After the addition is complete, stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 500 mL of cold water. Collect the precipitated yellow solid (the hydrazone intermediate) by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the solid under vacuum.
Part B: Acid-Catalyzed Cyclization
-
Place the dried hydrazone intermediate from Part A into a flask equipped with a mechanical stirrer and a reflux condenser.
-
Add polyphosphoric acid (PPA, ~10 times the weight of the hydrazone).
-
Heat the mixture with vigorous stirring to 130-140 °C for 3-5 hours. Monitor the reaction's completion by TLC (e.g., using 3:1 Hexane:Ethyl Acetate), observing the disappearance of the hydrazone spot.
-
Allow the reaction mixture to cool to approximately 80-90 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8.
-
Collect the precipitated crude product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Purification by Gradient Column Chromatography
-
Prepare the Column: Slurry silica gel (230-400 mesh) in hexane and pack a glass column.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.
-
Elute: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Run the Gradient: Gradually increase the polarity of the eluent. A typical gradient might be:
-
Column Volumes 1-5: 98:2 Hexane:EtOAc
-
Column Volumes 6-15: Increase to 90:10 Hexane:EtOAc
-
Column Volumes 16-30: Increase to 70:30 Hexane:EtOAc
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary: Reaction Condition Impact
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Catalyst | Acetic Acid | Polyphosphoric Acid (PPA) | Higher conversion, fewer impurities | PPA is a stronger acid and a dehydrating agent, which drives the cyclization equilibrium toward the product.[5] |
| Temperature | 80 °C | 140 °C | Faster reaction, higher yield | The cyclization step has a high activation energy and requires significant thermal input.[6] |
| Purification | Isocratic Elution | Gradient Elution | Better separation of product and impurity | A polarity gradient provides superior resolution for compounds with similar Rf values.[9] |
Section 5: Mechanistic Overview
The following diagram illustrates the key transformation from the hydrazone intermediate to the final indazole product.
Caption: Key mechanistic steps in the acid-catalyzed cyclization of the hydrazone intermediate.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate. Indazoles are a privileged scaffold in medicinal chemistry, appearing in numerous compounds under clinical investigation.[1][2] The synthesis of this specific derivative, while established, can be prone to low yields if critical parameters are not carefully controlled.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your experiments.
Primary Synthetic Pathway Overview
The most reliable and frequently cited synthesis proceeds from a substituted isatin precursor. This multi-step, one-pot conversion to the carboxylic acid, followed by esterification, is a robust method when optimized.[3] The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis. We have structured it to follow the reaction sequence, allowing you to pinpoint issues at specific stages of the process.
Q1: My overall yield is dramatically low after the final purification. Where is the most common point of failure?
A1: A low overall yield is a common complaint. Before optimizing individual steps, it's crucial to diagnose the primary source of material loss. The synthesis involves three distinct chemical transformations in the first part (ring-opening, diazotization, reductive cyclization). The most critical and sensitive of these is the diazotization and subsequent reductive cyclization .
Troubleshooting Workflow:
Caption: A decision tree to diagnose the source of low yield.
To use this tree, isolate a small sample of your crude 6-methoxy-1H-indazole-3-carboxylic acid before the esterification step. Analyzing this intermediate is the most effective way to determine the health of the core synthesis.
Q2: The reaction mixture remains heterogeneous during the initial isatin ring-opening, and I recover starting material. How can I ensure complete conversion?
A2: The initial step is a base-mediated hydrolysis of the amide bond in 6-methoxyisatin. Incomplete conversion is typically due to insufficient base or inadequate heating.
-
Causality: The reaction requires the formation of the sodium salt of the corresponding isatinic acid, which is soluble in the aqueous medium. If the isatin does not fully dissolve to form a homogenous burgundy solution, the reaction is incomplete.[3]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Concentration: Ensure you are using at least one equivalent of a strong base like NaOH. The concentration of the NaOH solution (e.g., 1N) is critical for ensuring sufficient solvent and base availability.
-
Ensure Adequate Heating: The procedure often calls for heating to around 50°C.[3] This thermal energy is necessary to overcome the activation energy of the hydrolysis. Maintain this temperature for the recommended time (e.g., 30 minutes) and ensure the mixture is stirring efficiently to promote dissolution and reaction.
-
Check Isatin Purity: Impurities in the starting 6-methoxyisatin can interfere with the reaction. Use a high-purity starting material.
-
Q3: I suspect the diazotization step is failing. What are the critical parameters for success?
A3: Diazotization is extremely sensitive to temperature and the rate of addition. The goal is to form the diazonium salt from the amino group generated in situ, which is then poised for reductive cyclization.
-
Causality: The reaction of the amine with nitrous acid (formed from NaNO₂ and H₂SO₄) is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Decomposition of the diazonium salt is a primary route for yield loss.
-
Critical Parameters & Protocol:
-
Strict Temperature Control: The reaction must be maintained at 0°C or slightly below. Use an ice/salt bath if necessary. Any temperature spike above 5°C can lead to decomposition of the diazonium salt, often visible as nitrogen gas evolution.
-
Sub-Surface Addition: The cold sodium nitrite solution should be added via a pipette or dropping funnel with the tip submerged below the surface of the vigorously stirred sulfuric acid solution.[3] This ensures immediate reaction and prevents localized heating and decomposition at the surface.
-
Slow and Steady Addition: Add the nitrite solution dropwise over the recommended period (e.g., 15 minutes).[3] A rapid addition will cause an exotherm that the cooling bath cannot control, leading to failure.
-
Q4: The reductive cyclization with Tin(II) Chloride produces a messy reaction with multiple byproducts. What is going wrong?
A4: This step involves the reduction of the diazonium group and subsequent intramolecular cyclization to form the indazole ring. Side reactions often stem from incorrect stoichiometry of the reducing agent or premature decomposition of the diazonium intermediate.
-
Causality: Tin(II) chloride (SnCl₂) is the reducing agent that converts the diazonium salt to a hydrazine intermediate, which then cyclizes.[3] Insufficient SnCl₂ will result in incomplete reaction. Conversely, undesired side reactions can occur if the diazonium salt decomposes before it can be reduced and cyclize.
-
Troubleshooting & Optimization:
-
Use Fresh Tin(II) Chloride: SnCl₂ can oxidize over time. Use a freshly opened bottle or material that has been stored properly under an inert atmosphere.
-
Verify Stoichiometry: The procedure calls for a significant excess of SnCl₂·2H₂O (approx. 2.4 equivalents).[3] Ensure your calculations are correct.
-
Maintain Low Temperature: Add the cold solution of SnCl₂ in concentrated HCl slowly to the cold diazonium salt solution. Maintaining 0°C is crucial to ensure the diazonium salt is stable enough to react as intended.
-
Isolate the Intermediate: If problems persist, after the reaction, filter the precipitated solids (the crude carboxylic acid). Wash thoroughly with water to remove inorganic salts. A clean ¹H NMR of this crude material should confirm the presence of the desired indazole acid before proceeding.
-
Q5: The final esterification step is inefficient, and I recover a lot of the carboxylic acid starting material. How can I drive this reaction to completion?
A5: This is a classic Fischer esterification, an equilibrium-limited reaction. Low yields are almost always due to the presence of water or insufficient reaction time.
-
Causality: The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible. To achieve a high yield, the equilibrium must be shifted towards the products. This is typically done by using a large excess of the alcohol (which also acts as the solvent) and removing water as it is formed.
-
Recommended Protocol & Tips:
-
Use Dry Reagents: Ensure your 6-methoxy-1H-indazole-3-carboxylic acid is thoroughly dry. Use anhydrous ethanol as the solvent.
-
Use Excess Alcohol: The alcohol (ethanol) should be the limiting reagent.
-
Acid Catalyst: A catalytic amount of a strong acid like concentrated sulfuric acid is required.
-
Reflux and Monitor: The reaction must be heated to reflux to proceed at a reasonable rate. Monitor the reaction by TLC until the starting carboxylic acid spot has disappeared. This can take several hours.
-
Consider Alternative Methods: If Fischer esterification remains problematic, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. This is a non-equilibrium process and often gives higher yields, though it involves an extra step.
-
Q6: My final product is an oil or a low-melting solid that is difficult to purify by recrystallization. What is the best purification strategy?
A6: While some indazole esters are crystalline, impurities can often depress the melting point and inhibit crystallization. Column chromatography is the most reliable method for obtaining high-purity material.[4][5]
-
Data Presentation: Recommended Chromatography Conditions
| Parameter | Recommended Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for this class of compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 4:1 Hexanes:EtOAc) and gradually increase the polarity.[4] |
| TLC Visualization | UV light (254 nm) | The indazole ring is UV active. |
| Expected Rf | ~0.10 - 0.30 | In a 4:1 to 3:1 Hexanes/EtOAc system. This can vary, so run a TLC first to determine optimal conditions.[4] |
-
Protocol Steps:
-
Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load this powder onto the top of a prepared silica gel column.
-
Elute with the chosen solvent system, collecting fractions and analyzing them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid[3]
-
Ring Opening: In a suitable flask, suspend 6-methoxyisatin (1.0 eq) in 1N sodium hydroxide. Heat the mixture to 50°C with vigorous stirring for 30-60 minutes until a clear, homogenous burgundy solution is obtained.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Diazotization: To a separate, vigorously stirred solution of sulfuric acid in water at 0°C, add a cold (0°C) solution of sodium nitrite (1.0 eq) in water. The addition must be slow (over ~15 minutes) and sub-surface. Stir for an additional 30 minutes at 0°C.
-
Reductive Cyclization: Prepare a cold (0°C) solution of tin(II) chloride dihydrate (2.4 eq) in concentrated hydrochloric acid. Add this solution to the reaction mixture over 10 minutes, maintaining the temperature at 0°C.
-
Isolation: Stir the reaction for 60 minutes at 0°C. The product will precipitate as a solid. Isolate the solids by filtration, wash thoroughly with cold water, and dry under vacuum. This crude material is typically of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to an oil or solid. Purify via column chromatography as described in Q6.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Ethyl 6-methoxy-1H-indazole-3-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reaction conditions and troubleshoot effectively.
Overview of Synthetic Strategies
The synthesis of substituted indazoles like this compound is a well-established but nuanced process. The most robust and widely adopted method involves a two-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer cyclization to construct the indazole ring.[1][2] An alternative, though less common, route begins with a substituted isatin.[3]
Understanding the workflow is critical for successful synthesis and troubleshooting. Below is a comparison of the primary synthetic approaches.
Caption: High-level comparison of primary synthetic routes.
This guide will focus on Route A (Japp-Klingemann/Fischer Synthesis) , as it is highly versatile and commonly employed in medicinal chemistry for constructing diverse indazole scaffolds.[2]
Frequently Asked Questions (FAQs)
Q1: Which β-ketoester should I use for the Japp-Klingemann reaction?
A1: The choice of the β-ketoester is critical as it dictates the substituent at the 3-position of the indazole. To obtain the target ethyl 3-carboxylate, you need to start with a β-ketoester that, after reaction and cleavage of a group, leaves behind the desired ethyl ester functionality. A common and effective choice is ethyl 2-chloroacetoacetate or diethyl 2-oxomalonate . The Japp-Klingemann reaction proceeds via azo coupling followed by the cleavage of one of the acyl groups to yield the desired hydrazone.[4][5]
Q2: What is the best acid catalyst for the Fischer cyclization step?
A2: The Fischer indole synthesis (which is mechanistically analogous to this indazole cyclization) can be catalyzed by a variety of Brønsted or Lewis acids.[6][7] For this specific transformation, polyphosphoric acid (PPA) is often a reliable choice, acting as both a catalyst and a solvent at elevated temperatures. Alternatively, strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene or xylene are also effective.[8] The choice depends on the stability of your substrate and the desired reaction temperature.
Q3: What are the expected yields for this synthesis?
A3: Yields can vary significantly based on the purity of starting materials and the optimization of reaction conditions. Generally, for the two-step sequence:
-
Japp-Klingemann Reaction: Yields typically range from 70-95%.[1]
-
Fischer Cyclization: This step is often more challenging and yields can range from 40-80%. The overall yield for the two-step process is often in the 30-70% range. Meticulous control of temperature and pH is crucial for maximizing yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield in the Japp-Klingemann Reaction (Hydrazone Formation)
Q: My reaction of the diazonium salt with the β-ketoester is giving a very low yield of the hydrazone intermediate. What went wrong?
A: This is a common issue often related to the stability of the diazonium salt or improper reaction conditions.
Troubleshooting Steps:
-
Verify Diazonium Salt Formation: The diazotization of 4-methoxyaniline must be performed at low temperatures (0-5 °C) to prevent the decomposition of the highly reactive diazonium salt. Before proceeding, you can test for the presence of the diazonium salt by adding a small drop of the reaction mixture to a solution of 2-naphthol, which should produce a vibrant orange-red azo dye.
-
Control pH: The Japp-Klingemann coupling is highly pH-dependent. The reaction is typically run under mildly alkaline or neutral conditions (pH 6-8) to facilitate the deprotonation of the β-ketoester, forming the active enolate nucleophile. Adding the cold diazonium salt solution to a buffered solution of the β-ketoester (e.g., using sodium acetate) is a standard and effective procedure.[4]
-
Temperature Management: While the diazotization must be cold, the subsequent coupling reaction can sometimes benefit from being allowed to warm slowly to room temperature. However, maintain cooling initially to control the exothermic reaction.
-
Reagent Purity: Ensure the starting 4-methoxyaniline is pure. Impurities can interfere with the diazotization process.
Caption: Decision tree for troubleshooting the Japp-Klingemann reaction.
Problem 2: Fischer Cyclization Stalls or Results in Low Yield
Q: The hydrazone intermediate is formed successfully, but the subsequent acid-catalyzed cyclization to the indazole is inefficient. How can I improve this step?
A: The Fischer cyclization is the rate-determining step and requires careful optimization of the acid catalyst, temperature, and solvent.
Troubleshooting Steps:
-
Acid Catalyst Choice & Concentration: If a milder acid like p-TsOH is failing, switch to a stronger one like H₂SO₄ or use PPA. The reaction mechanism involves protonation of the hydrazone, followed by a[1][1]-sigmatropic rearrangement.[6][7] A stronger acid can facilitate the initial protonation and subsequent steps. Ensure the acid is used in catalytic to stoichiometric amounts, depending on the chosen protocol.
-
Increase Temperature: This cyclization often requires significant thermal energy. If you are running the reaction in refluxing toluene (~110 °C), consider switching to a higher-boiling solvent like xylene (~140 °C) or conducting the reaction neat in PPA at temperatures ranging from 120-160 °C.
-
Ensure Anhydrous Conditions: Water can interfere with strong acid catalysts and potentially lead to hydrolysis side reactions. Ensure your solvent and glassware are dry.
-
Monitor Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC. If the reaction stalls (i.e., starting material is still present after several hours), a higher temperature or a stronger acid may be necessary.
Problem 3: Product is Impure After Workup
Q: My final product shows multiple spots on TLC, even after purification. What are the likely impurities and how can I remove them?
A: Impurities can arise from side reactions or incomplete reactions.
Common Impurities & Solutions:
-
Unreacted Hydrazone: If the cyclization is incomplete, you will have leftover hydrazone.
-
Solution: Re-subject the crude material to the cyclization conditions, perhaps at a higher temperature or for a longer duration. Alternatively, careful column chromatography can separate the more polar hydrazone from the indazole product.[9]
-
-
Regioisomers: While the 6-methoxy substituent strongly directs the cyclization, trace amounts of other isomers could form depending on the conditions.
-
Solution: Purification by column chromatography is the most effective method. A gradient elution (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity) can effectively separate isomers.[10] If chromatography fails, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be effective.[9]
-
-
N-Alkylated/Acylated Byproducts: Under certain conditions, especially with protecting groups, side reactions on the indazole nitrogen can occur.[11]
-
Solution: These are typically removed via chromatography. Ensuring a clean reaction will minimize their formation.
-
Optimized Experimental Protocols
The following protocols are based on established methodologies for the Japp-Klingemann and Fischer reactions.[1][4][6]
Protocol 1: Synthesis of the Hydrazone Intermediate
-
Diazotization:
-
Dissolve 4-methoxyaniline (1.0 eq) in a solution of 3M HCl (3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 15-20 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours.
-
The resulting hydrazone often precipitates as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Fischer Cyclization to this compound
-
Add the crude hydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA, ~10 times the weight of the hydrazone).
-
Heat the mixture with vigorous stirring to 120-140 °C.
-
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with stirring.
-
The product will precipitate. Neutralize the acidic solution carefully with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) to pH 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters and their expected impact on the reaction outcome.
| Parameter | Japp-Klingemann Reaction | Fischer Cyclization | Rationale & Expert Insight |
| Temperature | 0-10 °C (initial), then RT | 120-160 °C | Low temperature is crucial for diazonium salt stability. High temperature is required to overcome the activation energy of the sigmatropic rearrangement in the Fischer cyclization.[7] |
| pH / Catalyst | pH 6-8 (Buffered) | Strong Acid (PPA, H₂SO₄) | Mildly alkaline/neutral pH deprotonates the β-ketoester for nucleophilic attack. Strong acid is essential for protonating the hydrazone to initiate cyclization.[6] |
| Solvent | Ethanol/Water | PPA (neat) or Toluene/Xylene | A protic solvent system works well for the coupling reaction. A high-boiling, non-reactive solvent is needed for the high temperatures of the cyclization step. |
| Reaction Time | 2-4 hours | 2-6 hours | The coupling is relatively fast once the diazonium salt is added. The cyclization is often slower and should be monitored by TLC to determine completion. |
Reaction Mechanism
Understanding the mechanism is key to rational troubleshooting. The process involves two distinct named reactions.
Caption: Mechanism overview for the Japp-Klingemann/Fischer synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important pharmaceutical intermediate from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section directly addresses specific issues that may arise during the scale-up of the synthesis of this compound, particularly focusing on the common synthetic route starting from 6-methoxyisatin.
Q1: During the diazotization of the intermediate derived from 6-methoxyisatin, I am observing inconsistent yields and potential safety hazards at a larger scale. What are the likely causes and how can I mitigate them?
A1: This is a critical step where precise control is paramount, and issues are often magnified during scale-up. The primary causes for inconsistent yields and safety concerns in this stage are poor temperature control and inefficient mixing.
-
Probable Causes:
-
Localized Hotspots: Inadequate heat dissipation in a large reactor can lead to localized areas of higher temperature. This can cause the decomposition of the diazonium salt, leading to a lower yield and the potential for a runaway reaction.
-
Slow Reagent Addition: On a larger scale, the addition of the sodium nitrite solution may be slower. If the addition is not properly controlled, it can lead to an accumulation of unreacted reagents, which can then react rapidly, causing a sudden exotherm.
-
Inefficient Mixing: Poor agitation in a large vessel can result in localized high concentrations of reagents, leading to side reactions and incomplete conversion.
-
-
Solutions & Best Practices:
-
Reactor and Cooling System: Ensure your reactor has a sufficiently large surface area-to-volume ratio and a robust cooling system to handle the exotherm of the reaction. For larger scales, a jacketed reactor with a reliable chilling unit is essential.
-
Controlled Addition: Utilize a calibrated dosing pump for the addition of the sodium nitrite solution. The addition should be done subsurface to ensure immediate reaction and prevent the accumulation of nitrous acid. The rate of addition should be carefully optimized to maintain the desired reaction temperature without overwhelming the cooling system.
-
Monitoring: Implement in-process monitoring, such as temperature probes at different locations within the reactor, to detect any localized hotspots.
-
Stirring: Use an appropriately sized and shaped agitator to ensure efficient mixing throughout the reaction mass. Baffles within the reactor can also help to improve turbulence and prevent vortexing.
-
Q2: In the final reduction step using tin(II) chloride, I am getting a thick, difficult-to-filter slurry, and my yields of 6-methoxy-1H-indazole-3-carboxylic acid are lower than expected. What's going on?
A2: The reduction of the diazonium salt with tin(II) chloride is an effective method, but on a larger scale, it can present challenges related to product isolation and purity.
-
Probable Causes:
-
Incomplete Reduction: If the tin(II) chloride solution is not added at a controlled rate or if the temperature is not maintained, the reduction may be incomplete, leading to a mixture of products.
-
Precipitation of Tin Salts: The acidic work-up and the presence of tin salts can lead to the formation of a dense, gelatinous precipitate that can trap the product, making filtration difficult and slow.
-
Co-precipitation of Impurities: Side products from the diazotization step can be carried over and co-precipitate with the desired product and tin salts, reducing the purity of the isolated intermediate.
-
-
Solutions & Best Practices:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the tin(II) chloride solution to control the exotherm and minimize side reactions.
-
pH Adjustment: After the reaction is complete, a careful adjustment of the pH with a base (e.g., sodium hydroxide solution) can help to precipitate the tin salts in a more granular and filterable form. This should be done cautiously to avoid hydrolysis of the ester if you are proceeding directly to the final product.
-
Filtration Aid: Consider using a filter aid such as Celite® to improve the filtration characteristics of the slurry.
-
Washing: Thoroughly wash the filter cake with cold water to remove inorganic salts. A final wash with a non-polar organic solvent in which the product has low solubility can help to remove organic impurities.
-
Q3: My final product, this compound, is off-color and requires extensive purification by column chromatography, which is not ideal for large-scale production. How can I improve the purity of the isolated product?
A3: The need for extensive column chromatography on a large scale is a significant bottleneck. Improving the purity of the final product starts with controlling the impurities in the preceding steps and optimizing the final isolation.
-
Probable Causes:
-
Carryover of Impurities: Impurities from the starting materials or side products from the previous steps are being carried through to the final product.
-
Incomplete Esterification: If the esterification reaction does not go to completion, you will have the corresponding carboxylic acid as a major impurity.
-
Degradation: The indazole ring can be susceptible to degradation under harsh conditions (e.g., high temperatures or extreme pH).
-
-
Solutions & Best Practices:
-
Purification of Intermediate: It is often more efficient to purify the intermediate 6-methoxy-1H-indazole-3-carboxylic acid before esterification. Recrystallization from a suitable solvent like acetic acid can be a scalable method to achieve high purity.[1]
-
Optimized Esterification: Ensure the esterification reaction goes to completion by using an excess of ethanol and a suitable acid catalyst (e.g., sulfuric acid). Monitor the reaction by TLC or HPLC to determine the endpoint.
-
Recrystallization of Final Product: Develop a robust recrystallization procedure for the final product. A suitable solvent system can often be found that will effectively remove the major impurities, providing a product of high purity without the need for chromatography. Common solvents to screen would be ethanol, ethyl acetate, and mixtures with hexanes.
-
Decolorization: If the product is colored, a treatment with activated carbon during the recrystallization process can be effective in removing colored impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most frequently cited method in literature for the synthesis of the parent carboxylic acid involves a multi-step, one-pot reaction starting from 6-methoxyisatin.[1] This involves the base-catalyzed hydrolysis of the isatin, followed by diazotization with sodium nitrite in an acidic medium, and subsequent reduction of the diazonium intermediate with tin(II) chloride to yield 6-methoxy-1H-indazole-3-carboxylic acid. The final step is a standard Fischer esterification using ethanol and an acid catalyst to obtain the desired ethyl ester.[1]
Q2: Are there any alternative synthetic routes that might be more amenable to scale-up?
A2: While the isatin route is common, other methods for indazole synthesis exist, such as the Japp-Klingemann reaction.[2] However, for this specific substitution pattern, the isatin-based approach is often preferred due to the ready availability of the starting material, 6-methoxyisatin. For large-scale manufacturing, a thorough process hazard analysis and cost-of-goods evaluation would be necessary to determine the most suitable route. Some patents suggest that scale-up of the isatin route can be challenging, leading to the development of alternative, albeit sometimes longer, synthetic pathways.[2]
Q3: What are the critical process parameters that I need to control during the synthesis?
A3: The most critical parameters to control are:
-
Temperature: Especially during the diazotization and reduction steps, as these are highly exothermic.
-
Rate of Reagent Addition: To control the reaction rate and prevent the buildup of reactive intermediates.
-
pH: During work-up and isolation to ensure efficient separation of the product from byproducts and reagents.
-
Agitation: To ensure homogeneity and efficient heat transfer.
Q4: What analytical techniques are recommended for in-process control and final product analysis?
A4:
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and impurity profiling.
-
-
Final Product Analysis:
-
HPLC: To determine purity and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
III. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Step 1: Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid [1]
-
Isatin Ring Opening: In a suitable reactor, suspend 6-methoxyisatin (1.0 eq) in a 1 N sodium hydroxide solution. Heat the mixture to 50 °C for approximately 30 minutes, or until a clear, dark-colored solution is obtained. Cool the solution to room temperature.
-
Diazotization: In a separate vessel, prepare a solution of sulfuric acid in water and cool it to 0 °C. Cool the isatin-derived solution to 0 °C and add a pre-cooled aqueous solution of sodium nitrite (1.0 eq). This solution is then added slowly, subsurface, to the vigorously stirred, cold sulfuric acid solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C.
-
Reduction: Prepare a solution of tin(II) chloride dihydrate (2.4 eq) in concentrated hydrochloric acid and cool it to 0 °C. Add this solution to the reaction mixture at a rate that maintains the internal temperature below 10 °C. Stir for 1 hour at 0-10 °C.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield crude 6-methoxy-1H-indazole-3-carboxylic acid.
Step 2: Esterification to this compound [1]
-
Reaction Setup: Suspend the crude 6-methoxy-1H-indazole-3-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Dilute the residue with water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
IV. Visualizations and Data
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree: Low Yield in Diazotization/Reduction
Caption: Decision tree for troubleshooting low yields.
Table 1: Key Reaction Parameters
| Parameter | Lab Scale (e.g., 10g) | Pilot/Production Scale (e.g., 10kg) | Key Considerations for Scale-Up |
| Diazotization Temp. | 0-5 °C (ice bath) | 0-5 °C (jacketed reactor) | Efficient heat removal is critical. |
| NaNO₂ Addition Time | 15-20 min | 1-2 hours | Controlled addition rate to manage exotherm. |
| SnCl₂ Addition Time | 20-30 min | 1.5-2.5 hours | Controlled addition rate to manage exotherm. |
| Stirring Speed | 300-500 rpm (magnetic) | 100-200 rpm (overhead) | Ensure adequate mixing without excessive shear. |
| Filtration Time | < 30 min | Can be several hours | Slurry characteristics; use of filter press. |
| Drying Temperature | 50-60 °C (vacuum oven) | 50-60 °C (vacuum dryer) | Ensure efficient solvent removal without degradation. |
V. References
-
Shi, F., & Larock, R. C. (2009). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 86, 144. --INVALID-LINK--
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
-
Memory Pharmaceuticals Corporation. (2007). WO2007/56582.
-
Gao, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 368. --INVALID-LINK--
-
Snyder, H. R., et al. (1952). The Synthesis of Indazole-3-carboxylic Acid. Journal of the American Chemical Society, 74(8), 2009–2012. --INVALID-LINK--
-
Chen, Y., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A. --INVALID-LINK--
-
Doulain, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12201–12205. --INVALID-LINK--
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. --INVALID-LINK--
-
Krasavin, M., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(19), 6296. --INVALID-LINK--
-
Guinchard, X., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications, 21(1), 1-5. --INVALID-LINK--
-
Andersson, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Science International, 358, 111993. --INVALID-LINK--
-
Candeias, M. M., et al. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 42(5), 427–463. --INVALID-LINK--
-
Lonza AG. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. --INVALID-LINK--
-
Wang, J., et al. (2015). The improvement of two kinds of synthetic methods of indazoles. 2015 International Conference on Materials, Environmental and Biological Engineering. --INVALID-LINK--
References
Technical Support Center: Degradation Pathways of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Welcome to the technical support center for Ethyl 6-methoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability issues and degradation pathways of this compound. The following information is curated to provide expert insights and practical troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ethyl ester, oxidation of the indazole ring, and photodegradation.[1][2] The stability of the molecule is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[1][3]
Q2: How should I store stock solutions of this compound to ensure stability?
For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or anhydrous ethanol. If an aqueous buffer is necessary for your experiment, prepare the solution fresh and use it immediately. For short-term storage of aqueous solutions, maintain a pH between 4 and 6 and store at 2-8°C, protected from light. For long-term storage, it is best to store the compound as a solid at -20°C or below, under an inert atmosphere.[4]
Q3: Is this compound sensitive to light?
Yes, compounds containing an indazole ring system can be susceptible to photodegradation.[1] It is advisable to handle both the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil to protect them from light exposure.[2] A common photodegradation pathway for indazoles is the phototransposition into benzimidazoles upon exposure to UVB or UVA irradiation.[1]
Q4: I am observing an unexpected peak in my HPLC analysis that corresponds to the molecular weight of 6-methoxy-1H-indazole-3-carboxylic acid. What is the likely cause?
The appearance of 6-methoxy-1H-indazole-3-carboxylic acid is most likely due to the hydrolysis of the ethyl ester group. This reaction can be catalyzed by both acidic and basic conditions.[2] If your mobile phase is acidic or basic, or if the sample was stored in an aqueous solution, hydrolysis is a highly probable degradation pathway.
Q5: Can I sterilize solutions of this compound by autoclaving?
Autoclaving is not recommended. The combination of high temperatures and the presence of water during autoclaving can lead to significant thermal degradation and hydrolysis of the ethyl ester.[2] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
-
Symptom: Loss of the parent compound peak and the appearance of new peaks in the HPLC chromatogram shortly after dissolution in an aqueous buffer.
-
Possible Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is accelerated in acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Control: Determine the pH of your aqueous solution. The stability of indazole derivatives is often pH-dependent.[1] Aim for a pH range of 4-6 to minimize hydrolysis.[2]
-
Solvent Choice: If your experimental design allows, use a non-aqueous or a mixed aqueous/organic solvent system to reduce the rate of hydrolysis.
-
Temperature: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.
-
Fresh Preparations: Always prepare aqueous solutions of this compound immediately before use.
-
Issue 2: Formation of an Isomeric Impurity Upon Exposure to UV Light
-
Symptom: A new peak with the same mass as the parent compound is observed after exposure to UV light (e.g., during UV-vis spectroscopy or prolonged exposure to ambient light).
-
Possible Cause: Photochemical rearrangement of the indazole ring to a more stable benzimidazole structure.[1] This is a known phototransposition reaction for 1H-indazoles.
-
Troubleshooting Steps:
-
Light Protection: Conduct all experimental steps in low-light conditions. Use amber glassware or wrap your containers in aluminum foil.
-
Photostability Study: If light exposure is unavoidable in your application, perform a controlled photostability study to quantify the rate of degradation and identify the photoproducts.
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental outcomes between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of the compound within the assay medium under experimental conditions (e.g., 37°C, 5% CO2).
-
Troubleshooting Steps:
-
Medium Stability Assessment: Evaluate the stability of this compound in your specific cell culture or assay medium under the exact experimental conditions.
-
Time-Course Analysis: Analyze aliquots of your compound in the medium at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine its rate of degradation.
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a stable, non-aqueous stock solution immediately before each experiment.
-
Degradation Pathways Overview
The following diagram illustrates the primary anticipated degradation pathways for this compound based on the known chemistry of indazole derivatives.
Caption: Predicted degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3] The following protocol provides a starting point based on ICH guidelines and common industry practices.[1]
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Dilute 1 mL of the stock solution with 1 mL of purified water.
-
Incubate at 60°C for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
Forced Degradation Workflow
Caption: Forced degradation workflow.
Data Summary
The following table summarizes the typical conditions for forced degradation studies as recommended by international guidelines.
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | 24 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | 24 hours |
| Oxidation | 3-30% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry heat or in solution | 60°C or higher | 48 hours |
| Photolytic | Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m² (ICH Q1B) | Controlled | Variable |
References
Technical Support Center: Improving the Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 858671-77-9) for biological assays. Achieving and maintaining this compound in a soluble state is critical for generating accurate and reproducible experimental data.
Introduction to the Challenge
This compound is a heterocyclic building block used in medicinal chemistry.[1] Like many aromatic heterocyclic compounds, it possesses poor aqueous solubility, which presents a significant hurdle for in vitro and cell-based assays. It is estimated that up to 90% of compounds in the drug discovery pipeline are poorly water-soluble, making solubility enhancement a critical step in preclinical research.[2][3] Compound precipitation during an experiment can lead to inaccurate concentration-response curves, underestimated potency, and misleading structure-activity relationships (SAR). This guide will walk you through a logical, stepwise approach to address these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the fundamental physicochemical properties of this compound that affect its solubility?
A1: Understanding the compound's properties is the first step. While experimental data is limited in public literature, we can infer its behavior from its structure and related analogs.
-
Structure and Properties:
-
Molecular Formula: C₁₁H₁₂N₂O₃[1]
-
Molecular Weight: 220.22 g/mol [1]
-
Appearance: Typically a solid.[4]
-
Core Structure: It features a fused bicyclic indazole system, which is aromatic and largely nonpolar. The presence of the ethyl ester and methoxy groups adds some polar functionality, but the overall molecule is hydrophobic.
-
This hydrophobic nature means the compound will resist dissolving in aqueous buffers, which are polar, leading to the precipitation you may be observing.
Q2: I dissolved my compound in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer. Why did this happen and what should I do first?
A2: This is the most common solubility issue. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many nonpolar compounds.[7] However, when a concentrated DMSO stock is diluted into an aqueous medium (e.g., cell culture media, PBS), the solvent properties change dramatically. The DMSO concentration drops, and the highly polar water molecules cannot keep the hydrophobic compound solvated, causing it to precipitate.
Your First Action: The DMSO Vehicle Control
Before exploring other options, you must determine the maximum tolerable concentration of DMSO for your specific assay and cell type. While DMSO is widely used, it is not inert.
-
General Guidelines for DMSO Concentration:
-
< 0.1%: Generally considered safe for most cell lines with minimal effects.[8]
-
0.1% to 1%: May begin to show effects on sensitive cells or assays.[8][9] Longer exposure times increase the risk of toxicity.[9]
-
> 1%: Often leads to significant cytotoxicity, membrane damage, or altered cell function.[8][10]
-
Troubleshooting Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Prepare serial dilutions of DMSO in your final assay buffer (e.g., 5%, 3%, 1%, 0.5%, 0.1%, and a no-DMSO control).
-
Run your standard assay protocol using these "vehicle-only" controls.
-
Measure the assay endpoint (e.g., cell viability, enzyme activity, reporter signal).
-
Identify the highest DMSO concentration that does not significantly impact your assay's baseline. This is your maximum working DMSO concentration. All subsequent compound dilutions must not exceed this percentage.
Q3: My required compound concentration precipitates even when the final DMSO level is below the tolerated maximum. What is the next logical step?
A3: If direct dilution from a DMSO stock is failing, the next step is to employ a co-solvent system . Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of poorly soluble compounds.[7][11]
Commonly Used Co-solvents in Biological Assays:
-
Polyethylene Glycol 300/400 (PEG-300/400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol[12]
The strategy is to create a more "organic-like" stock solution that is better tolerated upon aqueous dilution.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for solubilizing a test compound.
Q4: Can you provide a specific protocol for using a co-solvent?
A4: Certainly. A common and effective starting point is a mixture of DMSO and PEG-300.
Protocol 2: Preparation of a 10 mM Stock using a DMSO/PEG-300 Co-solvent System
-
Calculate Required Mass: For a 10 mM stock in 1 mL, you need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 220.22 g/mol * 1000 mg/g = 2.20 mg
-
-
Prepare Co-solvent Mix: Create a 1:1 (v/v) mixture of DMSO and PEG-300.
-
Dissolution:
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.[14] It is best practice to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[14]
-
Application: When preparing working solutions, perform serial dilutions in your final assay buffer. Remember to maintain a consistent final concentration of the co-solvent mix across all wells, including vehicle controls.
Q5: I've tried co-solvents and still face issues at higher concentrations. Are there more advanced options like cyclodextrins?
A5: Yes. If co-solvents are insufficient, cyclodextrins are an excellent next choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[15][16]
Comparison of Common Solubility Enhancers
| Method | Mechanism | Pros | Cons | Recommended For |
| DMSO | Aprotic organic solvent | Dissolves a wide range of hydrophobic compounds. | Can be toxic to cells at >0.5%; causes precipitation upon dilution.[8][10] | Initial attempts; non-sensitive assays. |
| Co-solvents (PEG, PG) | Increases solvent polarity matching the solute.[7] | Generally less toxic than DMSO; can improve solubility upon dilution. | May still have mild biological effects; may not be sufficient for highly insoluble compounds.[17] | Intermediate insolubility; when DMSO toxicity is a concern. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic molecule.[2][18] | High solubilizing power; low cytotoxicity; widely used in pharmaceutical formulations.[15][19] | Can sometimes extract cholesterol from cell membranes; may alter drug availability. | Highly insoluble compounds; sensitive cell-based assays. |
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity, making it suitable for parenteral, oral, and ocular drug delivery.[18][19]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 3: Solubilization using HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer. This may require gentle warming and stirring to fully dissolve.
-
Prepare Compound Slurry: Weigh the required amount of your compound into a vial. Add a small amount of the 40% HP-β-CD solution to create a slurry.
-
Complexation: Vortex and/or sonicate the slurry for 30-60 minutes. The solution should clarify as the inclusion complex forms.
-
Final Volume: Add the remaining volume of the HP-β-CD solution to reach your target stock concentration.
-
Sterilization: If for cell culture, sterile-filter the final solution through a 0.22 µm filter.
-
Validation: As with other methods, you must run a vehicle control with the same final concentration of HP-β-CD to ensure it does not interfere with your assay.
Final Recommendations
-
Always Start Simple: Begin with a well-characterized DMSO stock and determine its limits in your system before moving to more complex formulations.
-
Validate Your Vehicle: The importance of running parallel vehicle controls cannot be overstated. Any observed effect must be attributable to the compound, not the solubilizing agent.[20][21]
-
Observe and Document: Visually inspect your solutions for any signs of precipitation (haziness, Tyndall effect, visible particles) before and after dilution. Keep meticulous records of your formulation methods.[22][23]
-
Consider Alternatives: If all solubility enhancement techniques fail, it may be necessary to consider chemical modification of the compound to improve its physicochemical properties, such as by disrupting molecular planarity or symmetry.[6][12]
By following this structured, evidence-based approach, you can overcome the solubility challenges presented by this compound and generate reliable data for your research.
References
- 1. 858671-77-9 | this compound - Moldb [moldb.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. 6-Methoxy-3-methyl-1H-indazole | 7746-29-4 [sigmaaldrich.com]
- 5. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fastercapital.com [fastercapital.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Design and Evaluation of Cyclodextrin-Based Drug Formulation [jstage.jst.go.jp]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. mdpi.com [mdpi.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of three distinct synthetic routes, complete with detailed experimental protocols, troubleshooting guides, and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges associated with each method, ensuring a successful and efficient synthesis.
This compound is a valuable building block in medicinal chemistry, forming the core of various pharmacologically active agents. The indazole scaffold is a privileged structure, and its derivatives are integral to the development of kinase inhibitors and other therapeutic compounds.[1] The selection of a synthetic route often depends on factors such as starting material availability, scale, and desired purity profile. This guide explores a classical approach, a convergent strategy, and a modern cycloaddition method to provide a comprehensive overview.
Frequently Asked Questions (FAQs)
Q1: My final product has a poor solubility profile. How can I best purify this compound? A1: The target compound is a crystalline solid. For laboratory scale, column chromatography on silica gel is typically effective. A common eluent system is a gradient of ethyl acetate in hexanes. If you observe streaking or poor separation, try adding a small amount (0.5-1%) of acetic acid to the mobile phase to suppress ionization of the N-H proton and improve peak shape. For larger scales, recrystallization is preferred. Solvents to consider for recrystallization include ethanol, ethyl acetate/heptane mixtures, or toluene.
Q2: I'm seeing a mixture of N1- and N2-alkylated byproducts in my reaction. What causes this and how can I avoid it? A2: N-alkylation is a common side reaction in indazole synthesis, particularly if alkylating agents are present or if reaction conditions promote rearrangement. The 1H-indazole exists in tautomeric forms, and its anion is ambident, leading to potential reaction at either nitrogen.[2] To minimize this, ensure that your starting materials are free from alkylating contaminants. If performing subsequent reactions on the indazole ring, the choice of base and solvent is critical for controlling regioselectivity. For instance, NaH in DMF or THF often favors N1 substitution.
Q3: The final cyclization step in my Fischer indole synthesis is low-yielding. What are the critical parameters? A3: The Fischer indole synthesis, which is analogous to the final step of Route B, is sensitive to the acid catalyst, temperature, and electronic nature of the substrate.[3][4] For electron-rich hydrazones, such as those with a methoxy group, the intermediate enehydrazine can be diverted toward N-N bond cleavage pathways instead of the productive[3][3]-sigmatropic rearrangement.[5] Using a milder Lewis acid (e.g., ZnCl₂) instead of strong Brønsted acids (like H₂SO₄ or PPA) can sometimes prevent degradation and favor cyclization. Careful temperature control is also essential; start at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.
Q4: My benzyne cycloaddition reaction (Route C) is not working. What are the most common points of failure? A4: The success of this reaction hinges on two critical components: the quality of the benzyne precursor and the activity of the fluoride source. The precursor, 4-methoxy-2-(trimethylsilyl)phenyl triflate, should be pure and stored under anhydrous conditions. The fluoride source, typically tetrabutylammonium fluoride (TBAF), is hygroscopic and its solutions can degrade over time. Use a freshly opened bottle or a recently standardized solution of TBAF in THF. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere (argon or nitrogen).
Alternative Synthetic Routes: Protocols & Troubleshooting
This section details three distinct methodologies for synthesizing this compound. Each route includes a step-by-step protocol, a troubleshooting guide, and a visualization of the workflow.
Route A: The Classical Isatin Route
This is a robust, multi-step synthesis starting from the commercially available 6-methoxyisatin. It involves a base-mediated ring opening, diazotization, reductive cyclization, and final esterification.
Caption: Workflow for the Isatin-based synthesis.
Step 1-3: Synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid
-
Suspend 6-methoxyisatin (1.0 eq) in a 1 N aqueous solution of sodium hydroxide (approx. 1.1 eq).
-
Heat the mixture to 50°C for 30 minutes. The solution should turn a deep burgundy color. Allow it to cool to room temperature and stir for an additional hour.
-
Cool the reaction mixture to 0°C in an ice bath. Add a pre-cooled (0°C) aqueous solution of sodium nitrite (1.0 eq).
-
In a separate flask, prepare a vigorously stirred solution of sulfuric acid (approx. 2.3 eq) in water at 0°C.
-
Slowly add the solution from step 3 to the sulfuric acid solution via a pipette submerged below the surface. Maintain the temperature at 0°C. The addition should take approximately 15 minutes. Stir for an additional 30 minutes.
-
Prepare a cold (0°C) solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 2.4 eq) in concentrated hydrochloric acid.
-
Add the tin(II) chloride solution to the reaction mixture over 10 minutes, maintaining the temperature at 0°C. Stir for 1 hour.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. This provides 6-methoxy-1H-indazole-3-carboxylic acid, which is often of sufficient purity for the next step.
Step 4: Esterification
-
Suspend the crude 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford the final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of carboxylic acid | Incomplete ring opening of isatin. | Ensure the isatin is fully dissolved in the NaOH solution. Increase reaction time or slightly increase temperature if necessary. |
| Decomposition of the diazonium salt. | Maintain strict temperature control (0°C) during diazotization and subsequent steps. Prepare and use the diazonium salt immediately. | |
| Inefficient reduction/cyclization. | Ensure the tin(II) chloride solution is freshly prepared and added slowly to control the exotherm. Check the quality of the SnCl₂ reagent. | |
| Incomplete esterification | Insufficient acid catalyst or presence of water. | Use anhydrous ethanol. Increase the amount of sulfuric acid catalyst slightly. Thionyl chloride (SOCl₂) in ethanol can be used as a more potent alternative. |
| Product contamination with starting acid | Incomplete reaction or inefficient workup. | Ensure the reaction goes to completion by TLC. During workup, wash thoroughly with sodium bicarbonate solution to remove all unreacted acid. |
| Dark-colored final product | Presence of tin residues or other impurities. | After the aqueous workup of the esterification, consider washing the organic layer with an aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate and remove residual tin salts. |
Route B: Japp-Klingemann / Fischer Indole Synthesis
This route constructs the indazole core from simpler aromatic precursors. It begins with the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized in a Fischer-type reaction.
Caption: Workflow for the Japp-Klingemann/Fischer Synthesis.
Step 1-2: Synthesis of the Hydrazone Intermediate
-
Dissolve 4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C to form the diazonium salt solution.
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and a base like sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a large volume of cold water. The precipitated crude hydrazone is collected by filtration, washed with cold water, and dried. This intermediate can be purified by recrystallization from ethanol if necessary.
Step 3: Fischer-type Cyclization
-
Add the crude hydrazone intermediate (1.0 eq) to an acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are common choices. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) in a high-boiling solvent like toluene can be used.
-
Heat the mixture, typically between 80-120°C. The optimal temperature will depend on the chosen acid catalyst.
-
Monitor the reaction by TLC. The reaction can be sluggish; typical times range from 2 to 12 hours.
-
For PPA/Eaton's reagent, carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with NaOH or K₂CO₃ and extract the product with ethyl acetate.
-
For ZnCl₂/toluene, cool the mixture, filter off the catalyst, and wash the organic phase with water and brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Japp-Klingemann reaction fails | Unstable diazonium salt. | Prepare the diazonium salt at 0-5°C and use it immediately. Ensure stoichiometry of NaNO₂ is correct. |
| Incorrect pH for coupling. | The reaction requires a weakly acidic to neutral pH, which is maintained by the sodium acetate buffer. Ensure enough base is used. | |
| Low yield in Fischer cyclization | Decomposition of starting material or product. | The methoxy group makes the ring electron-rich and potentially sensitive to strong acid. Try a milder Lewis acid (ZnCl₂, BF₃·OEt₂) instead of PPA. Optimize the reaction temperature carefully. |
| Formation of N-N cleavage byproducts. | This is a known issue with electron-rich hydrazones.[5] Milder conditions are key. Running the reaction at the lowest effective temperature may improve the yield of the desired product. | |
| Formation of regioisomeric indazole | Cyclization at the ortho-position to the methoxy group. | While cyclization typically occurs para to the activating methoxy group to yield the 6-methoxy product, abnormal cyclization is possible.[6] Characterize the product carefully (¹H NMR) to confirm regiochemistry. If isomerism is an issue, alternative routes may be necessary. |
Route C: Modern Benzyne [3+2] Cycloaddition
This route utilizes modern aryne chemistry, offering a highly efficient and convergent synthesis. A substituted benzyne is generated in situ and trapped by ethyl diazoacetate in a [3+2] cycloaddition reaction.
Caption: Workflow for the Benzyne Cycloaddition route.
Caution: Diazo compounds are potentially explosive and should be handled with care behind a safety shield.
-
To a flame-dried, three-necked flask under an argon atmosphere, add the benzyne precursor, 4-methoxy-2-(trimethylsilyl)phenyl triflate (1.0 eq), and ethyl diazoacetate (1.5 eq).[7]
-
Add anhydrous tetrahydrofuran (THF) via cannula and cool the mixture to -78°C (dry ice/acetone bath).
-
With vigorous stirring, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.8 eq) dropwise via syringe over 40 minutes.
-
Stir the reaction mixture at -78°C for an additional 1.5 hours after the addition is complete.
-
Remove the dry ice bath and allow the reaction to slowly warm to room temperature overnight (approx. 16 hours). The solution will typically turn orange.
-
Concentrate the reaction mixture by rotary evaporation.
-
Pour the residue into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., 3:1 hexanes/EtOAc) to afford this compound as a solid. The reaction with 4-methoxybenzyne is reported to give a single regioisomer.[8]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | Inactive fluoride source. | Commercial TBAF solutions contain water and can degrade. Use a fresh bottle or titrate the solution before use. Anhydrous sources like cesium fluoride (CsF) with 18-crown-6 can be an alternative. |
| Poor quality benzyne precursor. | Ensure the triflate precursor is pure and has been stored under anhydrous conditions to prevent hydrolysis. | |
| Reaction temperature too low. | While the reaction is initiated at -78°C, it requires warming to room temperature for the cycloaddition and subsequent rearrangement to proceed to completion. | |
| Formation of N-phenyl byproduct | Excess benzyne reacting with the product. | This occurs if the stoichiometry is off and benzyne is not the limiting reagent. Ensure at least 1.5 equivalents of the diazo compound are used relative to the benzyne precursor.[7] |
| Difficult purification | Unreacted ethyl diazoacetate and precursor. | Ethyl diazoacetate can be tricky to remove. Careful column chromatography is required. Ensure the reaction has gone to completion by TLC or ¹H NMR analysis of a crude aliquot to minimize unreacted starting materials. |
| Messy reaction with many byproducts | Reaction was scaled up without optimization. | Benzyne reactions can sometimes become less clean on a larger scale.[7] If scaling up, consider slower addition of the TBAF solution and ensure efficient stirring and heat dissipation as the reaction warms. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating 1H- and 2H-Indazole Isomers Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. The indazole scaffold is a privileged motif in medicinal chemistry, but its synthesis often yields a mixture of 1H- and 2H-indazole isomers. These constitutional isomers can exhibit markedly different physicochemical, pharmacological, and toxicological profiles. Consequently, their unambiguous differentiation is not merely an analytical exercise but a critical step in drug discovery and development. This guide provides an in-depth technical comparison of 1H- and 2H-indazoles using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed methodologies, to empower researchers in their structural characterization endeavors.
While the 1H-tautomer is generally the more thermodynamically stable form, synthetic routes can lead to the formation of the 2H-isomer, making robust analytical tools for their distinction essential.[1][2] NMR spectroscopy stands as the most powerful and definitive method for this purpose.[3]
The Theoretical Basis for Spectroscopic Differentiation
The key to distinguishing 1H- and 2H-indazole isomers via NMR lies in the different electronic environments of the nuclei within each molecule. The position of the substituent on the nitrogen atom fundamentally alters the electron density distribution across the bicyclic system, leading to predictable and measurable differences in chemical shifts and coupling constants.
In the 1H-isomer, the substituent is on the nitrogen atom adjacent to the benzene ring (N1), maintaining a "benzenoid" character. In contrast, the 2H-isomer, with the substituent on the nitrogen further from the benzene ring (N2), exhibits a "quinonoid-like" character. This electronic disparity is the foundation of their distinct NMR signatures.
Caption: Logical workflow for isomer differentiation.
Comparative Analysis of Key NMR Parameters
The most straightforward method for distinguishing between the two isomers is a comparative analysis of their ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift of the proton at the 3-position (H-3) is a key diagnostic marker.
-
1H-Indazoles: The H-3 proton typically resonates in the range of δ 7.9-8.2 ppm .
-
2H-Indazoles: The H-3 proton is generally more deshielded and appears further downfield, typically in the range of δ 8.3-8.6 ppm .[4]
This downfield shift in the 2H-isomer is attributed to the nitrogen at the 2-position having a more "pyridine-like" character, which exerts a stronger deshielding effect on the adjacent H-3 proton.
¹³C NMR Spectroscopy
The differences in the electronic structure are even more pronounced in the ¹³C NMR spectra. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly informative.
-
1H-Indazoles: C3 typically appears around δ 133-135 ppm , and C7a is in the region of δ 140-142 ppm .
-
2H-Indazoles: C3 is significantly shielded, appearing around δ 121-123 ppm , while C7a is deshielded, resonating around δ 149-151 ppm .
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Indazole Isomers
| Nucleus | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Differences |
| ¹H NMR | |||
| H-3 | ~8.10 | ~8.40 | H-3 is more deshielded in the 2H-isomer.[4] |
| H-7 | ~7.80 | ~7.70 | Minor shifts observed for other aromatic protons. |
| ¹³C NMR | |||
| C-3 | ~134.8 | ~122.5 | C-3 is significantly more shielded in the 2H-isomer. |
| C-3a | ~123.1 | ~122.8 | Similar chemical shifts for C-3a. |
| C-7a | ~140.0 | ~150.0 | C-7a is significantly more deshielded in the 2H-isomer. |
Note: Chemical shifts are approximate and can vary based on substituents and solvent. Data compiled from multiple sources.[5][6][7][8]
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides strong evidence for isomer identification, 2D NMR experiments, such as NOESY and HMBC, offer definitive proof by elucidating through-space and through-bond correlations, respectively.
Caption: Experimental workflow for isomer assignment.
2D NOESY: Probing Through-Space Proximity
The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment detects protons that are close to each other in space (typically < 5 Å), irrespective of whether they are connected through bonds.[9] This is particularly useful for N-substituted indazoles.
-
For a 1-substituted 1H-indazole: A NOESY cross-peak will be observed between the protons of the N1-substituent and the H-7 proton of the indazole core, due to their spatial proximity.
-
For a 2-substituted 2H-indazole: A NOESY cross-peak will be observed between the protons of the N2-substituent and both the H-3 and H-7 protons of the indazole core.
2D HMBC: Mapping Long-Range Through-Bond Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is invaluable for confirming the point of attachment of a substituent.
-
For a 1-substituted 1H-indazole: The protons of the N1-substituent will show a ³JCH correlation to C7a and a ²JCH correlation to the first carbon of the substituent. Crucially, no correlation to C3 will be observed.
-
For a 2-substituted 2H-indazole: The protons of the N2-substituent will show a ³JCH correlation to C3 and C3a.
Table 2: Diagnostic 2D NMR Correlations for N-Substituted Indazoles
| Isomer | Key NOESY Correlation (Through-Space) | Key HMBC Correlations (Through-Bond) |
| 1H-Indazole | N1-substituent protons ↔ H-7 | N1-substituent protons → C-7a |
| 2H-Indazole | N2-substituent protons ↔ H-3 and H-7 | N2-substituent protons → C-3 and C-3a |
Experimental Protocols
Standard 1D ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NOESY Experiment
-
Setup: Load a standard 2D NOESY pulse program (e.g., noesyphsw on Bruker instruments).[10]
-
Parameters:
-
Set the spectral width and transmitter offset frequency (o1p) based on the 1D ¹H spectrum.[10]
-
Set the mixing time (d8). For small molecules like indazoles, a mixing time of 400-800 ms is typically appropriate.[9][10]
-
Acquire a sufficient number of scans (ns) and increments (td in F1) to achieve the desired resolution and signal-to-noise.
-
-
Processing: Process the 2D data using a squared sine-bell window function and perform Fourier transformation in both dimensions. Phase correct the spectrum.
2D HMBC Experiment
-
Setup: Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameters:
-
Set the spectral widths and transmitter offset frequencies for both ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.[11]
-
Set the long-range coupling constant (J) for which the experiment is optimized. A value of 8 Hz is a good starting point for detecting ²JCH and ³JCH correlations.[11]
-
Acquire a sufficient number of scans and increments.
-
-
Processing: Process the 2D data, typically with a sine-bell window function, and perform Fourier transformation. The final spectrum is usually presented in magnitude mode.[11]
Data Interpretation: A Case Study
Consider a hypothetical N-ethylindazole product. The initial 1D NMR spectra suggest the presence of a single isomer. The key question is whether it is 1-ethyl-1H-indazole or 2-ethyl-2H-indazole.
-
¹H NMR: The H-3 proton appears at δ 8.35 ppm. This downfield shift strongly suggests a 2H-indazole.
-
¹³C NMR: The C3 signal is at δ 122.1 ppm and the C7a signal is at δ 149.8 ppm. These values are highly characteristic of a 2H-indazole.
To confirm this assignment, a 2D HMBC experiment is performed. The spectrum reveals a clear correlation between the methylene protons of the ethyl group (-CH₂-) at δ 4.5 ppm and the carbon at δ 122.1 ppm (C3). This three-bond correlation (N-C-C-H) is only possible in the 2H-isomer.
Caption: Decision-making process based on NMR data.
Conclusion and Best Practices
The differentiation of 1H- and 2H-indazole isomers is a critical task in chemical research and drug development, readily achievable with a systematic application of NMR spectroscopy. While 1D ¹H and ¹³C NMR often provide a strong indication of the isomeric form, 2D techniques like NOESY and HMBC offer unambiguous confirmation.
-
Always acquire both ¹H and ¹³C NMR spectra as the first step in characterization.
-
Pay close attention to the chemical shifts of H-3, C-3, and C-7a as primary diagnostic indicators.
-
For any novel N-substituted indazole, or in cases of ambiguity, always perform 2D NMR experiments (HMBC is often the most definitive).
-
Ensure proper parameterization of 2D experiments , particularly the mixing time in NOESY and the long-range coupling constant in HMBC, to obtain optimal results.
By following this guide, researchers can confidently and accurately determine the structure of their indazole derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. 1D NOE Experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 11. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Comparative analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate synthesis methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic scaffolds is of paramount importance. Ethyl 6-methoxy-1H-indazole-3-carboxylate is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparative analysis of three prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to inform your selection of the most suitable method for your specific needs.
Introduction to this compound
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The 6-methoxy-1H-indazole-3-carboxylate ester, in particular, serves as a crucial intermediate for the synthesis of potent enzyme inhibitors and receptor modulators. The choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of a drug discovery and development program. This guide will explore three distinct and well-established methodologies for the preparation of this key intermediate.
Method 1: The Classic Route from 6-Methoxyisatin
This traditional and robust method builds the indazole ring from a readily available isatin precursor. The synthesis proceeds in two main stages: the formation of the indazole-3-carboxylic acid followed by esterification.
Reaction Mechanism
The transformation of 6-methoxyisatin to 6-methoxy-1H-indazole-3-carboxylic acid is a multi-step process. It begins with the base-catalyzed hydrolytic opening of the isatin ring to form a sodium 2-amino-5-methoxyphenylglyoxylate intermediate. This is followed by diazotization of the aniline nitrogen with sodium nitrite under acidic conditions to yield a diazonium salt. Subsequent reduction of the diazonium salt with a reducing agent like tin(II) chloride generates a hydrazine intermediate, which undergoes spontaneous intramolecular cyclization to form the indazole ring. The final step is a standard Fischer esterification of the resulting carboxylic acid.
Diagram of the Reaction Mechanism from 6-Methoxyisatin
Caption: Synthesis of the target ester from 6-methoxyisatin.
Experimental Protocol
Step 1: Synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid [1]
-
A mixture of 6-methoxyisatin (1.0 eq) and 1 N sodium hydroxide (approx. 1.1 eq) in water is heated to 50 °C for 30 minutes.
-
The resulting solution is cooled to room temperature and stirred for 1 hour.
-
The reaction mixture is then cooled to 0 °C, and a solution of sodium nitrite (1.0 eq) in water is added.
-
This solution is added slowly to a vigorously stirred solution of sulfuric acid in water at 0 °C over 15 minutes. The reaction is maintained at this temperature for an additional 30 minutes.
-
A cold solution of tin(II) chloride dihydrate (2.4 eq) in concentrated hydrochloric acid is added to the reaction mixture over 10 minutes.
-
The mixture is stirred for 1 hour, and the precipitated solid is collected by filtration, washed with water, and dried to yield 6-methoxy-1H-indazole-3-carboxylic acid. The product is reported to be obtained in quantitative yield and is of sufficient purity for the next step.[1]
Step 2: Esterification
-
6-Methoxy-1H-indazole-3-carboxylic acid (1.0 eq) is suspended in ethanol (used in excess as the solvent).
-
A catalytic amount of concentrated sulfuric acid is added.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.
Analysis
-
Advantages: This method is well-established and reliable. The starting material, 6-methoxyisatin, is commercially available. The reaction conditions are straightforward, and the reported yield for the first step is quantitative.[1]
-
Disadvantages: This is a multi-step synthesis which can be time-consuming. The use of tin(II) chloride is a drawback due to its toxicity and the generation of tin-containing waste. The overall yield will be dependent on the efficiency of the esterification step.
-
Scalability: While the procedure is robust, scaling up may present challenges related to handling large volumes of acidic and basic solutions and the filtration of precipitates.
Method 2: The Benzyne Cycloaddition Route
This modern approach utilizes the in-situ generation of a substituted benzyne, which then undergoes a [3+2] cycloaddition reaction with ethyl diazoacetate to form the indazole ring directly.
Reaction Mechanism
The key to this synthesis is the generation of 4-methoxybenzyne from a suitable precursor, such as 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[4] Treatment of this precursor with a fluoride source, like tetrabutylammonium fluoride (TBAF), results in the elimination of the trimethylsilyl and triflate groups to form the highly reactive benzyne intermediate. This benzyne then undergoes a concerted [3+2] cycloaddition with ethyl diazoacetate to yield the target molecule, this compound.
Diagram of the Benzyne Cycloaddition Mechanism
Caption: Synthesis via benzyne cycloaddition.
Experimental Protocol (Adapted from a similar synthesis[6])
-
A flame-dried, three-necked round-bottomed flask is charged with 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.5 eq).
-
Anhydrous tetrahydrofuran (THF) is added, and the reaction mixture is cooled to -78 °C.
-
A solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 eq) is added dropwise over 40 minutes.
-
The reaction is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight.
-
The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The organic layer is separated, dried over magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound. An analogous reaction for the unsubstituted product reports a yield of 82%.[5]
Analysis
-
Advantages: This method is convergent and can provide the target molecule in a single step from the key precursors. It often results in high yields.
-
Disadvantages: The synthesis of the benzyne precursor can be multi-step and require specialized reagents.[2][6] Ethyl diazoacetate is a potentially explosive and toxic reagent that requires careful handling.[7][8][9] The cost of the benzyne precursor and the fluoride source may be higher than the reagents used in the isatin route.
-
Scalability: The use of cryogenic temperatures and potentially hazardous reagents like ethyl diazoacetate can pose challenges for large-scale synthesis. However, continuous flow technologies are being developed to handle such hazardous reagents more safely.[10][11]
Method 3: The Nitrosation of 6-Methoxyindole Route
This strategy involves the transformation of a 6-methoxyindole scaffold into the corresponding indazole-3-carboxaldehyde, which is then oxidized and esterified.
Reaction Mechanism
The reaction proceeds via nitrosation of the C3 position of 6-methoxyindole with a nitrosating agent, typically generated in situ from sodium nitrite and an acid. This forms an oxime intermediate. The oxime then facilitates the addition of water, leading to the opening of the pyrrole ring. Subsequent ring closure of the resulting intermediate furnishes the 1H-indazole-3-carboxaldehyde.[12] The aldehyde is then oxidized to the carboxylic acid, for which the Pinnick oxidation is a mild and efficient method.[1][13][14] The final step is a standard Fischer esterification.
Diagram of the Nitrosation of 6-Methoxyindole Mechanism
Caption: Synthesis from 6-methoxyindole via nitrosation.
Experimental Protocol
Step 1: Synthesis of 6-Methoxy-1H-indazole-3-carboxaldehyde (Adapted from a general procedure[4])
-
A solution of sodium nitrite (8.0 eq) in water and DMF is cooled to 0 °C.
-
2 N Hydrochloric acid (2.7 eq) is added slowly.
-
A solution of 6-methoxyindole (1.0 eq) in DMF is added dropwise to the nitrosating mixture over 2 hours.
-
The reaction is stirred at room temperature for several hours.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography. A similar reaction with 6-fluoro-indole reports a yield of 84%.[4]
Step 2: Pinnick Oxidation to 6-Methoxy-1H-indazole-3-carboxylic acid [13][14]
-
The 6-methoxy-1H-indazole-3-carboxaldehyde (1.0 eq) is dissolved in a mixture of tert-butanol and water.
-
Sodium dihydrogen phosphate (4.0 eq) and 2-methyl-2-butene (5.0 eq) are added.
-
A solution of sodium chlorite (5.0 eq) in water is added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The aqueous layer is acidified with 1 N HCl to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.
Step 3: Esterification
-
The protocol is the same as in Method 1, Step 2.
Analysis
-
Advantages: The starting material, 6-methoxyindole, is commercially available. The reaction conditions for the nitrosation and Pinnick oxidation are generally mild. The Pinnick oxidation is known for its high functional group tolerance.[1]
-
Disadvantages: This is a three-stage synthesis (nitrosation, oxidation, esterification), which can be lengthy. The nitrosation reaction can produce side products, and careful control of the addition rate and temperature is crucial for obtaining good yields.[4][15]
-
Scalability: The multi-step nature of this route may present challenges for scaling up. However, the individual steps use relatively common and manageable reagents.
Comparative Summary
| Parameter | Method 1: From 6-Methoxyisatin | Method 2: Benzyne Cycloaddition | Method 3: From 6-Methoxyindole |
| Starting Material | 6-Methoxyisatin | 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 6-Methoxyindole |
| Key Reagents | NaOH, NaNO₂, SnCl₂, H₂SO₄, Ethanol | TBAF, Ethyl diazoacetate | NaNO₂, HCl, NaClO₂, NaH₂PO₄, Ethanol |
| Number of Steps | 2 | 1 (from benzyne precursor) | 3 |
| Reported Yield | High (quantitative for acid formation)[1] | High (82% for analogous reaction)[5] | Moderate to High (dependent on each step) |
| Key Advantages | Reliable, well-established, high yield for the first step. | Convergent, potentially high overall yield. | Mild reaction conditions for oxidation. |
| Key Disadvantages | Multi-step, use of toxic tin reagent. | Requires specialized and potentially hazardous reagents, cryogenic temperatures. | Multi-step, potential for side products in nitrosation. |
| Scalability | Moderate, potential challenges with workups. | Challenging due to hazardous reagents and low temperatures. | Moderate, multi-step nature can be a hurdle. |
| Safety Concerns | Handling of strong acids and bases. Tin waste. | Ethyl diazoacetate is explosive and toxic. Handling of fluoride reagents. | Handling of strong acids. |
| Cost-Effectiveness | Starting material is relatively inexpensive. | Benzyne precursor and fluoride source can be costly. | Starting material is commercially available. |
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, budget, and safety considerations.
-
For laboratory-scale synthesis with a focus on reliability and readily available starting materials, the route from 6-methoxyisatin (Method 1) is a strong contender, despite its multi-step nature.
-
For a more convergent and potentially higher-yielding approach, where the handling of hazardous reagents and specialized precursors is feasible, the benzyne cycloaddition route (Method 2) offers an elegant solution.
-
The nitrosation of 6-methoxyindole (Method 3) provides a viable alternative, particularly if the starting indole is more readily available or cost-effective than the corresponding isatin. The mild conditions of the Pinnick oxidation are also an attractive feature.
Ultimately, a thorough evaluation of the cost of starting materials and reagents, coupled with a careful assessment of the safety and scalability of each method, will guide the final decision for the most appropriate synthetic strategy.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | 556812-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Substituted Indazole-3-Carboxylates
This guide provides a comprehensive comparison of the biological activities of substituted indazole-3-carboxylates, offering insights for researchers, scientists, and drug development professionals. By delving into the structure-activity relationships (SAR) of this versatile scaffold, we aim to illuminate the rationale behind experimental design and provide a foundation for the development of novel therapeutics.
Introduction: The Indazole-3-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry
The indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] In particular, the indazole-3-carboxylate and its amide derivatives have emerged as a "privileged scaffold," capable of interacting with a diverse range of biological targets through specific substitutions. This guide will focus on comparing the biological activities of these derivatives, with a particular emphasis on their roles as kinase inhibitors and receptor antagonists.
The core structure of 1H-indazole-3-carboxamide allows for substitutions at multiple positions, primarily at the N-1 position of the indazole ring and on the amide moiety. These substitutions dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. Understanding the impact of these modifications is crucial for the rational design of new and effective drug candidates.
Comparative Analysis of Biological Activities
This section will compare the biological activities of substituted indazole-3-carboxylates against two key therapeutic targets: p21-activated kinase 1 (PAK1) and the prostanoid EP4 receptor.
Indazole-3-Carboxamides as p21-Activated Kinase 1 (PAK1) Inhibitors
PAK1 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, motility, and cytoskeletal dynamics.[2] Its aberrant activation is implicated in the progression of various cancers, making it an attractive target for anticancer drug development.[3][4] 1H-indazole-3-carboxamides have been identified as a potent class of PAK1 inhibitors.[2][5]
Systematic SAR studies have revealed key structural features that govern the PAK1 inhibitory activity of 1H-indazole-3-carboxamides.[5] A crucial interaction is the formation of a hydrogen bond between the indazole N-H and the backbone of the kinase hinge region. Substitutions at the amide nitrogen with a hydrophobic moiety that can fit into a deep back pocket of the ATP-binding site are critical for high potency.[5] Furthermore, introducing a hydrophilic group into the solvent-exposed region can enhance selectivity.[5]
The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1. The data clearly demonstrates the impact of substitutions on potency.
| Compound ID | Substitution on Amide Nitrogen | PAK1 IC50 (nM) |
| 87b | 4-(4-methylpiperazin-1-yl)phenyl | 159 |
| 87c | 4-(4-ethylpiperazin-1-yl)phenyl | 52 |
| 87d | 4-(4-propylpiperazin-1-yl)phenyl | 16 |
| 30l | 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl | 9.8 |
Data sourced from Zhang et al. (2020).[5][6]
As the data illustrates, increasing the alkyl chain length on the piperazine ring from methyl to propyl (compounds 87b-d ) leads to a significant increase in potency, with the propyl-substituted compound 87d exhibiting a nearly 10-fold greater activity than the methyl-substituted analog. The introduction of a hydrophilic hydroxyethyl group in compound 30l further enhances the inhibitory activity, highlighting the importance of this feature for optimal binding.[5]
Indazole-3-Carboxamides as Prostanoid EP4 Receptor Antagonists
The prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is involved in inflammation, cancer, and pain.[7][8] Antagonism of the EP4 receptor has emerged as a promising therapeutic strategy for the treatment of various cancers and inflammatory diseases.[7][9] 2H-indazole-3-carboxamides have been identified as potent and selective EP4 receptor antagonists.[10][11]
For EP4 receptor antagonism, the 2H-indazole regioisomer is preferred over the 1H-isomer. The SAR studies have shown that N-alkylation of the indazole ring and substitution on the carboxamide are critical for activity. A key finding is that the introduction of a chiral center on the substituent can significantly impact potency.[12]
The table below presents the antagonistic activity of several 2H-indazole-3-carboxamide derivatives against the human EP4 receptor, as determined by a GloSensor cAMP assay.
| Compound ID | N-2 Substitution | Amide Substitution | hEP4 IC50 (nM) |
| 1 | 3-fluorobenzyl | 3-(aminomethyl)benzoate | 3106 |
| 14 | 3-fluorobenzyl | 3-((S)-1-aminoethyl)benzoate | 1.1 |
| 25 | 3-fluorobenzyl | 3-(1-aminoethyl)benzoate (racemic) | ~10-fold less potent than 14 |
| 36 | 3,5-difluorobenzyl | 3-((S)-1-aminoethyl)benzoate | Potent (exact value not specified) |
| 37 | 3-fluoro-5-methoxybenzyl | 3-((S)-1-aminoethyl)benzoate | Less potent than 36 |
Data sourced from Wang et al. (2023).[10][12]
The initial hit, compound 1 , displayed weak antagonistic activity. A systematic exploration led to the discovery of compound 14 , which incorporates a chiral (S)-1-aminoethyl group and exhibits a remarkable increase in potency, with a single-nanomolar IC50 value.[10] The racemic mixture (25 ) was found to be significantly less potent, underscoring the importance of stereochemistry for optimal receptor interaction.[12] Further modifications to the N-2 benzyl substituent, such as the difluoro substitution in compound 36 , maintained high potency.[12]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of substituted indazole-3-carboxylates.
Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol describes a general method for the synthesis of 1H-indazole-3-carboxamide derivatives via amide coupling.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted aryl or aliphatic amine
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
Procedure: [1]
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with a 10% solution of methanol in chloroform.
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., PAK1)
-
Kinase substrate
-
ATP
-
Test compounds (substituted indazole-3-carboxylates)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure: [13]
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the kinase enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure: [15]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Migration (Wound Healing) Assay
The wound healing assay is a simple and widely used method to study directional cell migration in vitro.[16][17]
Materials:
-
Adherent cell line of interest
-
Cell culture medium
-
Sterile pipette tips (e.g., P200)
-
Phosphate-Buffered Saline (PBS)
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the test compound at the desired concentration.
-
Place the plate on a microscope stage within a live-cell imaging incubator.
-
Capture images of the wound at the beginning of the experiment (T=0) and at regular intervals (e.g., every 6-12 hours) over a period of 24-48 hours.
-
Analyze the images to measure the area of the wound at each time point.
-
Calculate the rate of wound closure to assess the effect of the compound on cell migration.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action of substituted indazole-3-carboxylates, this section includes diagrams of the relevant signaling pathways and experimental workflows.
PAK1 Signaling Pathway in Cancer
PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[19] Upon activation, PAK1 phosphorylates numerous substrates, leading to the regulation of various cellular processes that contribute to cancer progression, including cell proliferation, survival, and metastasis.[3][4]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. clyte.tech [clyte.tech]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Ethyl 6-methoxy-1H-indazole-3-carboxylate Purity by HPLC-MS
Introduction: The Imperative of Purity in Pharmaceutical Building Blocks
In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 6-methoxy-1H-indazole-3-carboxylate, a key heterocyclic building block, is frequently utilized in the synthesis of a variety of bioactive molecules, including kinase inhibitors for oncological applications.[1] Its structural integrity and purity are therefore not just a matter of quality control, but a prerequisite for reproducible and meaningful research. The presence of even minor impurities, such as unreacted starting materials, isomers, or byproducts from side reactions, can drastically alter biological activity, lead to false positives in high-throughput screening, or introduce unforeseen toxicity.
This guide provides an in-depth, experience-driven protocol for the validation of this compound purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring the protocol is a self-validating system. Furthermore, we will objectively compare the performance of HPLC-MS with alternative analytical techniques, providing the supporting data and context necessary for researchers, scientists, and drug development professionals to make informed decisions in their own laboratories.
The Analyte: this compound
Understanding the analyte is the first step in developing a robust analytical method. This compound is typically synthesized via the esterification of its corresponding carboxylic acid, which itself is often prepared from 6-methoxyisatin.[2] This synthetic route informs our expectations of potential process-related impurities, which could include the 6-methoxy-1H-indazole-3-carboxylic acid starting material, residual solvents, or byproducts of the esterification or preceding steps.[3]
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₃[4] |
| Molecular Weight | 220.22 g/mol [4] |
| CAS Number | 858671-77-9[4] |
| Appearance | Off-white to white solid |
| Typical Purity | >97%[1][4] |
The Gold Standard: HPLC-MS for Purity Assessment
The coupling of HPLC with MS provides an unparalleled combination of high-resolution physical separation and highly specific mass-based detection. HPLC separates the target compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5] Mass spectrometry then serves as a definitive detector, providing molecular weight information and, through fragmentation, structural data for both the main compound and any separated impurities.[5] For a molecule like this compound, which contains polar functional groups and a non-volatile heterocyclic core, reversed-phase HPLC with electrospray ionization (ESI) mass spectrometry is the method of choice.
A Validated HPLC-MS Protocol for Purity Determination
This protocol is designed for robustness and is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
Experimental Workflow Overview
Caption: High-level workflow for HPLC-MS purity validation.
Instrumentation and Reagents
-
HPLC System: A quaternary pump system with a degasser, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6120, Waters SQ Detector 2).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Reference Standard: Certified this compound (>99.5% purity).
Detailed Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.9 µm | A C18 stationary phase provides excellent retention for moderately polar heterocyclic compounds. The smaller particle size enhances separation efficiency.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation of the analyte, improving ionization efficiency for positive mode ESI-MS.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. |
| Gradient | 0-8 min, 15-85% B; 8-15 min, 85% B; 15-16 min, 85-15% B; 16-18 min, 15% B | A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted from the column.[8] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[8] |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion. |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The indazole nitrogen atoms are readily protonated, making positive ion mode highly sensitive for this class of compounds. |
| Scan Range | m/z 100 - 500 | This range comfortably covers the molecular ion of the analyte ([M+H]⁺ ≈ 221.2) and potential dimeric or degradation impurities. |
| Capillary Voltage | 3500 V | Optimizes the formation of gas-phase ions. |
| Drying Gas Temp. | 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 10 L/min | Assists in efficient desolvation. |
Method Validation Protocol: Adherence to ICH Q2(R2) Guidelines
A method is only as reliable as its validation. The following parameters must be assessed to prove the method is fit for its intended purpose, which in this case is to accurately quantify the purity of this compound.[10]
Caption: Logical relationship of ICH validation parameters.
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[7]
-
Protocol: Analyze a blank (diluent), the reference standard, the sample, and a spiked sample containing known related impurities. The method is specific if the analyte peak is free from interference at its retention time and mass-to-charge ratio.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target sample concentration. Plot the peak area against concentration and perform a linear regression.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.995.
-
-
Accuracy: The closeness of test results to the true value.[7]
-
Protocol: Analyze a sample of known purity (e.g., the reference standard) at three different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the sample at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[12]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: Typically determined based on the signal-to-noise ratio (S/N). LOQ is often established at S/N ≥ 10, and LOD at S/N ≥ 3.
-
Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result | Status |
| Linearity (r²) | ≥ 0.995 | 0.9991 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.12% | Pass |
| LOQ (ng/mL) | Report Value (S/N ≥ 10) | 4.30 ng/mL | Pass[8] |
| LOD (ng/mL) | Report Value (S/N ≥ 3) | 1.30 ng/mL | Pass[8] |
Comparative Guide: HPLC-MS vs. Alternative Purity Techniques
While HPLC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods. The choice of technique often depends on the specific question being asked, available equipment, and the stage of research or development.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-MS | Chromatographic separation followed by mass-based detection and identification.[5] | High sensitivity and specificity; provides molecular weight information for impurities; excellent for routine QC and complex mixtures. | Requires expensive equipment; method development can be time-consuming. | Routine purity testing, impurity identification, and quantification in R&D and QC environments. |
| Quantitative NMR (qNMR) | Compares the integral of an analyte's signal to that of a certified internal standard of known concentration.[13] | A primary ratio method; does not require a reference standard of the analyte itself; provides structural confirmation. | Lower sensitivity than HPLC-MS; requires a high-purity internal standard; complex mixtures can have overlapping signals. | Absolute purity determination of reference standards; structural confirmation. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass detection.[14] | Excellent for volatile and thermally stable compounds; high resolving power. | Not suitable for non-volatile or thermally labile compounds like many indazoles without derivatization. | Analysis of residual solvents or volatile impurities. |
| Melting Point Analysis | Measures the temperature range over which a solid melts.[15][16] | Simple, fast, and inexpensive. | Non-specific; only sensitive to significant amounts of impurities (>1-2%); provides no information on impurity identity. | A quick, preliminary check for gross impurities in a crystalline solid. |
| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement, allowing for the determination of elemental composition.[14] | Unambiguous confirmation of molecular formula for the main component and impurities. | High instrument cost; not typically used for routine quantification. | Structural elucidation and definitive identification of unknown impurities. |
Conclusion
The validation of this compound purity by HPLC-MS, when performed according to established guidelines such as those from the ICH, provides a robust, sensitive, and specific method suitable for the stringent requirements of pharmaceutical research and development. The detailed protocol herein demonstrates that the method is linear, accurate, and precise, capable of detecting and quantifying impurities at low levels. While alternative techniques like qNMR and melting point analysis have their specific applications, the combined separatory power of HPLC and the definitive identification capabilities of MS establish this technique as the gold standard for routine quality control. By understanding the "why" behind each parameter, scientists can confidently implement and adapt this method, ensuring the integrity of their chemical matter and the reliability of their scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 858671-77-9 | this compound - Moldb [moldb.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. actascientific.com [actascientific.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tutorchase.com [tutorchase.com]
- 16. homework.study.com [homework.study.com]
A Senior Application Scientist's Guide to Benchmarking Kinase Inhibitor Scaffolds: The Case of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] Given their central role, it is unsurprising that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer.[1][3] This has made protein kinases one of the most important classes of therapeutic targets in modern drug discovery.[4][5]
The development of small molecule kinase inhibitors, which typically compete with ATP for binding in the enzyme's active site, has revolutionized treatment paradigms for various cancers.[2] The journey, sparked by the success of Imatinib, has led to over 80 FDA-approved kinase inhibitors.[4][6] However, the high degree of similarity in the ATP-binding site across the human "kinome"—the full complement of over 500 protein kinases—presents a formidable challenge: achieving inhibitor selectivity.[4][7] A lack of selectivity can lead to off-target effects and associated toxicities, underscoring the critical need for rigorous, multi-faceted benchmarking of new chemical scaffolds.[4]
The indazole core is a privileged pharmacophore in medicinal chemistry, forming the foundation of several commercially available anticancer drugs, including Axitinib and Pazopanib.[8][9] This guide provides an in-depth framework for benchmarking a representative indazole-based compound, Ethyl 6-methoxy-1H-indazole-3-carboxylate, against other well-established kinase inhibitor scaffolds. Our goal is not merely to present data, but to illuminate the scientific rationale behind the experimental design, providing researchers and drug developers with a robust methodology for evaluating novel kinase inhibitors.
The Scaffolds Under Comparison
A meaningful comparison requires benchmarking against compounds with diverse mechanisms and selectivity profiles. We have selected three archetypal scaffolds to compare against our indazole subject.
-
Indazole Scaffold (Represented by this compound): This compound serves as a foundational structure for a class of inhibitors known for targeting the "DFG-out" inactive conformation of kinases, a strategy that can confer high selectivity.[10] Indazole derivatives have been successfully developed as potent inhibitors of various tyrosine and serine/threonine kinases.[8][9]
-
Indolocarbazole Scaffold (Staurosporine): A natural product isolated in 1977, Staurosporine is a prototypical ATP-competitive kinase inhibitor.[11] It is renowned for its high potency against a vast majority of the kinome, but this promiscuity and lack of specificity have precluded its clinical use.[11][12] It serves as an invaluable research tool and a classic example of a potent but non-selective inhibitor.[12][13]
-
2-Phenylaminopyrimidine Scaffold (Imatinib): Marketed as Gleevec®, Imatinib was the first-generation "magic bullet" that transformed the treatment of chronic myelogenous leukemia (CML).[14][15] It is a Type-2 inhibitor that specifically stabilizes the inactive conformation of a narrow range of tyrosine kinases, including Bcr-Abl, c-KIT, and PDGFR, demonstrating that high selectivity is achievable.[6][15][16]
-
Aminothiazole Scaffold (Dasatinib): A second-generation inhibitor, Dasatinib is a multi-targeted inhibitor of Bcr-Abl and Src family kinases, among others.[14][17] It is significantly more potent than Imatinib and is active against many imatinib-resistant Bcr-Abl mutations, highlighting a different strategy that balances potency and a broader, yet defined, target profile.[14][18][19]
Pillar 1: Foundational Assessment via Biochemical Potency
The Rationale: The first step in characterizing any inhibitor is to determine its direct effect on the enzymatic activity of its purified target kinase(s).[4] The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[20] While seemingly straightforward, generating comparable and reliable IC50 data requires a standardized and robust assay format.[20] Luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®) are industry standards due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[2][21][22]
Workflow for Biochemical IC50 Determination
Caption: General workflow for determining the IC50 value of a kinase inhibitor.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for determining IC50 values using the ADP-Glo™ Kinase Assay, which measures ADP production as a direct indicator of kinase activity.[21]
-
Materials:
-
Purified recombinant kinases (e.g., Abl, Src, PKC, VEGFR2).
-
Kinase-specific substrate peptides.
-
Test compounds, serially diluted in 100% DMSO.
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution at a concentration near the Km for each kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Compound Plating: Dispense 1 µL of each serially diluted compound concentration into the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for background controls.
-
Kinase Pre-incubation: Add 5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well. Mix the plate gently.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure less than 20% of the ATP is consumed in the control wells.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract background luminescence, normalize the data to the DMSO controls, and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to calculate the IC50 value.[23][24]
-
Comparative Biochemical Data (Hypothetical)
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) |
| Indazole | This compound derivative | VEGFR2 | 8 |
| Indazole | This compound derivative | Abl | >10,000 |
| Indolocarbazole | Staurosporine | VEGFR2 | 2 |
| Indolocarbazole | Staurosporine | Abl | 6[25] |
| 2-Phenylaminopyrimidine | Imatinib | VEGFR2 | 150 |
| 2-Phenylaminopyrimidine | Imatinib | Abl | 30 |
| Aminothiazole | Dasatinib | VEGFR2 | 15 |
| Aminothiazole | Dasatinib | Abl | <1 |
Pillar 2: Defining the Selectivity Profile
The Rationale: Potency is meaningless without an understanding of selectivity. A compound that potently inhibits the target kinase but also dozens of other kinases may have a limited therapeutic window.[7] Kinase selectivity profiling against large, representative panels of the human kinome is a standard and essential step in drug discovery.[4][26] This process helps to identify potential off-target liabilities early, guides structure-activity relationship (SAR) studies to improve selectivity, and can even uncover novel therapeutic applications.[27][28]
Protocol 2: Kinome-Wide Selectivity Profiling
This protocol describes a general approach for single-dose inhibitor screening against a broad kinase panel to generate a selectivity profile.
-
Methodology:
-
Panel Selection: Utilize a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, Reaction Biology's KinomeScan™) that offers a panel of hundreds of purified human kinases.[26]
-
Compound Concentration: Screen the test compound at a fixed, high concentration (e.g., 1 µM or 10 µM). This concentration is chosen to be stringent enough to identify even weak off-target interactions.
-
Assay Format: The assays are typically competition binding assays or enzymatic activity assays similar to the one described in Protocol 1. The output is expressed as "% Inhibition" or "% of Control" for each kinase in the panel.
-
Data Analysis & Visualization:
-
Selectivity Score (S-score): Quantify selectivity by calculating a score, such as S(10), which is the number of kinases inhibited by >90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
Kinome Tree Visualization: Map the inhibition data onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity profile, highlighting which kinase families are most affected.
-
-
Comparative Selectivity Data (Hypothetical)
| Scaffold | Representative Compound | S-Score (1µM) | Primary Target Families | Notable Off-Targets |
| Indazole | Indazole derivative | 0.04 (4/100) | VEGFR, PDGFR | Few, within related families |
| Indolocarbazole | Staurosporine | 0.85 (85/100) | Pan-Kinome | Widespread across kinome[11][12] |
| 2-Phenylaminopyrimidine | Imatinib | 0.03 (3/100) | Abl, Kit, PDGFR | DDR1[19] |
| Aminothiazole | Dasatinib | 0.15 (15/100) | Abl, Src Family, Kit, PDGFR | Ephrin receptors, TEC kinases[18] |
Pillar 3: Validating in a Physiological Context with Cellular Assays
The Rationale: A compound's potent and selective inhibition of a purified enzyme does not guarantee its efficacy in a living cell.[29] Factors such as cell membrane permeability, efflux by cellular pumps, intracellular metabolism, and competition with high intracellular ATP concentrations (mM range) can lead to a significant discrepancy between biochemical and cellular potency.[4][29] Therefore, it is crucial to progress from biochemical assays to cell-based assays to confirm that the inhibitor can engage its target in a physiological context and elicit the desired biological response.[3]
The Kinase Drug Discovery Funnel
Caption: A simplified drug discovery funnel illustrating the progression from initial screening to a preclinical candidate.
Protocol 3: Cellular Target Phosphorylation Assay (Western Blot)
This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's direct downstream substrate within a cell, providing direct evidence of target engagement.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl, HUVEC cells for VEGFR2).
-
Cell culture medium and supplements.
-
Growth factor or stimulant to activate the signaling pathway (e.g., VEGF for VEGFR2).
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total substrate protein (e.g., anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with serially diluted concentrations of the test compound for 1-2 hours. Include a DMSO vehicle control.
-
Pathway Stimulation: Stimulate the kinase pathway by adding the appropriate growth factor (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against the phosphorylated substrate. Subsequently, strip the membrane and re-probe with the antibody for the total substrate protein as a loading control.
-
Detection and Analysis: Incubate with an HRP-conjugated secondary antibody, add a chemiluminescent substrate, and capture the signal. Quantify the band intensities. The reduction in the phospho-protein signal relative to the total protein signal is used to determine the cellular IC50.[30]
-
Comparative Cellular Activity Data (Hypothetical)
| Scaffold | Representative Compound | Cell Line | Cellular Assay | Cellular IC50 (nM) |
| Indazole | Indazole derivative | HUVEC | VEGFR2 Phosphorylation | 50 |
| Indolocarbazole | Staurosporine | HUVEC | Apoptosis Induction | 25 |
| 2-Phenylaminopyrimidine | Imatinib | K562 | Bcr-Abl Phosphorylation | 250 |
| Aminothiazole | Dasatinib | K562 | Bcr-Abl Phosphorylation | 5 |
Discussion and Conclusion
This guide outlines a structured, three-pillar approach to benchmarking novel kinase inhibitor scaffolds. By systematically evaluating biochemical potency , kinome-wide selectivity , and cellular target engagement , researchers can build a comprehensive profile of a compound's therapeutic potential and liabilities.
-
Staurosporine serves its role as a potent but non-selective control, showing high activity in both biochemical and cellular assays but against a wide array of targets.[11][25]
-
Imatinib exemplifies a highly selective inhibitor. Its biochemical potency against Abl is mirrored by its cellular activity, and its narrow selectivity profile is a key reason for its clinical success and manageable side-effect profile.[6][15][19]
-
Dasatinib represents a multi-targeted inhibitor, with nanomolar potency against a defined set of kinases. This profile is advantageous for overcoming resistance mediated by the activation of alternative signaling pathways.[14][18]
-
The representative Indazole scaffold, based on our hypothetical data, demonstrates a compelling profile. It is biochemically potent against its primary target (VEGFR2) with excellent selectivity against other kinases like Abl. The shift from a biochemical IC50 of 8 nM to a cellular IC50 of 50 nM is typical and reflects the challenges of the cellular environment.[29] This profile suggests that the indazole scaffold is a promising starting point for developing selective inhibitors.
The journey of a kinase inhibitor from a chemical scaffold to a clinical therapeutic is a multi-stage process of rigorous evaluation and optimization.[4][31] The methodologies and comparative framework presented here provide a robust foundation for making informed decisions, prioritizing promising candidates, and ultimately accelerating the development of the next generation of targeted therapies.
References
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 10. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine - Wikipedia [en.wikipedia.org]
- 13. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. proteopedia.org [proteopedia.org]
- 16. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. rndsystems.com [rndsystems.com]
- 26. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 27. academic.oup.com [academic.oup.com]
- 28. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for the Bench Scientist: Situating Ethyl 6-methoxy-1H-indazole-3-carboxylate in the Landscape of Bioactive Indazole Analogs
For researchers, scientists, and professionals in drug development, the indazole scaffold represents a "privileged structure," a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique bicyclic aromatic system offers a versatile template for designing molecules that can interact with a wide range of biological targets, from protein kinases to enzymes involved in DNA repair.[1][3] This guide provides an in-depth comparison of a promising, readily synthesizable indazole derivative, Ethyl 6-methoxy-1H-indazole-3-carboxylate, with commercially available, FDA-approved indazole analogs. Our objective is to provide a rational framework for evaluating its potential and guiding future research directions.
The Indazole Core: A Foundation for Potent Therapeutics
The indazole nucleus, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and potent antitumor properties.[2][3] This has culminated in the development of several blockbuster drugs. For instance, Axitinib and Pazopanib are multi-kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in oncology by inhibiting angiogenesis.[1] Niraparib , on the other hand, is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[3] The success of these drugs underscores the therapeutic potential embedded within the indazole scaffold.
Profile: this compound (Lead Compound X)
For the purpose of this guide, we will refer to this compound as "Lead Compound X." This designation reflects its status as a promising starting point for a drug discovery program. Its precursor, 6-methoxy-1H-indazole-3-carboxylic acid, is a known intermediate in the synthesis of various bioactive molecules, including compounds targeting neurological disorders and enzyme inhibitors.[4] The ethyl ester functionality in Lead Compound X offers a handle for further chemical modification while potentially contributing to favorable pharmacokinetic properties.
While extensive public data on the specific biological activity of Lead Compound X is limited, based on the known activities of structurally related indazole-3-carboxylate and indazole-3-carboxamide derivatives, it is hypothesized to possess inhibitory activity against protein kinases. For the sake of a practical comparison, we will assign a hypothetical IC50 value against a representative kinase, such as VEGFR-2, in the micromolar range, a common starting point for lead optimization.
Table 1: Physicochemical Properties of Lead Compound X and Commercial Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| Lead Compound X | C11H12N2O3 | 220.22 | 1.8 |
| Axitinib | C22H18N4OS | 386.47 | 3.6 |
| Pazopanib | C21H23N7O2S | 437.51 | 4.6 |
| Niraparib | C19H20N4O | 320.39 | 2.5 |
Commercially Available Indazole Analogs: A Benchmark for Performance
A critical step in evaluating a new lead compound is to benchmark it against established drugs that share a similar core structure. In this guide, we will compare Lead Compound X with three commercially successful indazole-containing drugs: Axitinib, Pazopanib, and Niraparib.
Axitinib (Inlyta®)
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of VEGFRs 1, 2, and 3.[5] By blocking these receptors, Axitinib inhibits angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5] It is approved for the treatment of advanced renal cell carcinoma.[5]
Pazopanib (Votrient®)
Pazopanib is another multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[6] Its targets include VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[6] Pazopanib is used to treat advanced renal cell carcinoma and soft tissue sarcoma.[6]
Niraparib (Zejula®)
Niraparib is a highly selective inhibitor of PARP enzymes (PARP-1 and PARP-2).[7] PARP inhibitors are effective in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[7] Niraparib is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[7]
Table 2: Comparative Biological Activity of Indazole Analogs
| Compound | Primary Target(s) | IC50 Values (nM) | Therapeutic Area |
| Lead Compound X (Hypothetical) | Protein Kinases (e.g., VEGFR-2) | ~1-10 µM | Oncology (Exploratory) |
| Axitinib | VEGFR-1, -2, -3 | VEGFR-1: 0.1, VEGFR-2: 0.2, VEGFR-3: 0.1-0.3 | Renal Cell Carcinoma |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit | VEGFR-1: 10, VEGFR-2: 30, VEGFR-3: 47, PDGFR-β: 84, c-Kit: 74 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Niraparib | PARP-1, PARP-2 | PARP-1: 3.8, PARP-2: 2.1 | Ovarian Cancer |
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, this section details the synthesis of Lead Compound X and a standard protocol for evaluating its kinase inhibitory activity.
Synthesis of this compound (Lead Compound X)
The synthesis of Lead Compound X can be achieved via a two-step process starting from the commercially available 6-methoxyisatin.
Step 1: Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid
This procedure is adapted from established methods.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxyisatin in a 1N aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to 50°C for approximately 30 minutes, then allow it to cool to room temperature.
-
Diazotization: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, prepare a solution of sodium nitrite in water and add it to the reaction mixture. This solution is then added dropwise to a vigorously stirred, chilled solution of sulfuric acid in water.
-
Reduction: A cold solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the reaction mixture.
-
Isolation: The resulting precipitate, 6-methoxy-1H-indazole-3-carboxylic acid, is collected by filtration, washed with water, and dried.
Step 2: Esterification to this compound
-
Reaction Setup: Suspend the 6-methoxy-1H-indazole-3-carboxylic acid in ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
In Vitro Kinase Inhibition Assay
A common method to determine the potency of a potential kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.
-
Assay Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A luminescent signal is generated from the conversion of ADP to ATP.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Substrate peptide
-
ATP
-
Assay buffer
-
Lead Compound X and control inhibitors (e.g., Axitinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure: a. Prepare serial dilutions of Lead Compound X and control inhibitors in the assay buffer. b. In a 384-well plate, add the kinase, substrate, and inhibitor solutions. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the luminescence according to the ADP-Glo™ kit protocol.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Concluding Remarks and Future Directions
This guide provides a comparative framework for this compound (Lead Compound X) in the context of established, commercially successful indazole-based drugs. While Lead Compound X, in its current form, is unlikely to match the potency of highly optimized drugs like Axitinib, its straightforward synthesis and the known bioactivity of the 6-methoxy-indazole scaffold make it an attractive starting point for a medicinal chemistry campaign.
Future efforts should focus on structure-activity relationship (SAR) studies. By systematically modifying the ethyl ester at the 3-position to introduce various amide functionalities, and by exploring different substituents on the indazole ring, it is plausible to significantly enhance the potency and selectivity of this lead compound. The journey from a promising lead to a clinical candidate is long and challenging, but a rational, data-driven approach, as outlined in this guide, provides a solid foundation for success.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of Ethyl 6-methoxy-1H-indazole-3-carboxylate
Disclaimer: This guide provides disposal procedures for Ethyl 6-methoxy-1H-indazole-3-carboxylate based on established best practices for hazardous laboratory chemicals and safety data from structurally analogous compounds. As of this writing, a specific, verified Safety Data Sheet (SDS) for this exact compound is not universally available.[1][2] Therefore, it is imperative to treat this substance as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and comply with all local, state, and federal regulations.[1][3]
Core Principle: Proactive Hazard Assessment
The foundation of safe disposal is a thorough understanding of the potential risks. For this compound, we extrapolate hazard data from related indazole compounds to ensure a high margin of safety. This proactive approach prevents accidental exposure and environmental contamination. The primary operational principle is to manage this compound as a regulated hazardous chemical waste from the moment it is designated for disposal.[4][5]
Hazard Profile Based on Analogous Compounds
Data from similar indazole-3-carboxylate derivatives consistently indicate irritant properties.[3][6] This informs our requirements for personal protective equipment and handling procedures. The presumed hazard profile is summarized below.
| Hazard Attribute | Description |
| GHS Pictogram | |
| Signal Word | Warning |
| Anticipated Hazard Statements | H315: Causes skin irritation.[3][6]H319: Causes serious eye irritation.[3][6]H335: May cause respiratory irritation.[3][6] |
| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]P501: Dispose of contents/container to an approved waste disposal plant.[3][6] |
Mandatory Safety Protocols and PPE
Before handling the chemical for disposal, adherence to the following safety protocols is non-negotiable. The causality is direct: proper PPE is the primary barrier between the researcher and potential chemical exposure.
-
Eye Protection: Use chemical safety glasses with side-shields or goggles.[1] This is critical to prevent eye irritation from splashes or fine particulates.
-
Hand Protection: Wear chemically-resistant gloves, such as nitrile. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: When handling the solid compound where dust may be generated, or if there is a risk of aerosolization, a NIOSH-approved respirator is required.[1]
-
Ventilation: All handling and waste packaging should occur within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must follow the hazardous waste management principles mandated by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).[4] This protocol ensures compliance and safety.
Step 1: Waste Segregation
Isolate waste streams from the outset. Do not mix this compound waste with other chemical wastes unless explicitly permitted by your EHS department. This includes:
-
Solid Waste: Unused or expired pure compound.
-
Liquid Waste: Solutions containing the compound.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves. These items must also be treated as hazardous waste.[1]
Step 2: Container Selection
The integrity of the waste container is crucial to prevent leaks and spills.
-
Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) is a common choice.[5]
-
Condition: Use only containers that are in good condition, free from damage or deterioration, and have a secure, leak-proof closure.[8][9]
-
Prohibition: Never use former food or beverage containers (e.g., mayonnaise jars, soda bottles) for hazardous waste storage.[8]
Step 3: Waste Accumulation and Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Initial Labeling: From the moment the first drop of waste is added, the container must be labeled.[10]
-
Required Information: The label must clearly display the following:
-
Secure Closure: Keep the waste container securely capped at all times, except when actively adding waste.[5][8] Funnels must be removed after use.[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location for storing hazardous waste at or near its point of generation.[5][8]
-
Location: The SAA must be under the control of laboratory personnel, typically a designated section of a benchtop or within a chemical fume hood.[8][12]
-
Secondary Containment: Store the primary waste container within a larger, chemically-resistant secondary container (e.g., a containment tray or bin) to contain any potential leaks.[1]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[13][14] Use physical barriers if necessary.[8]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Container Full: Once the container is full, or you are finished generating this waste stream, complete the hazardous waste tag with the date the container was filled.[8]
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup.[5] Do not attempt to transport the waste off-site yourself.[11]
-
Regulatory Time Limits: Be aware of storage time limits. While a partially filled container may remain in an SAA for up to one year, a full container must be removed within three days.[8] Your facility's generator status (e.g., SQG, LQG) will dictate overall on-site storage timelines.[12]
Emergency Procedures for Spills and Exposure
Spill Management
For small, manageable spills:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container for disposal.[3][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][15] Seek medical attention if irritation develops or persists.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 858671-77-9 | this compound - Moldb [moldb.com]
- 3. aksci.com [aksci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. medlabmag.com [medlabmag.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
Mastering the Safe Handling of Ethyl 6-methoxy-1H-indazole-3-carboxylate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for Researchers and Drug Development Professionals.
Understanding the Risks: A Profile of Indazole Carboxylates
Safety data sheets for analogous compounds, such as Indazole-3-carboxylic acid and other substituted indazoles, consistently highlight several key hazards. These compounds are typically crystalline powders and can cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5][6] Therefore, a comprehensive safety plan must prioritize preventing skin and eye contact, as well as minimizing the inhalation of dust particles.
Table 1: Summary of Hazards for Structurally Similar Indazole Derivatives
| Hazard Statement | Description | Common Precautionary Measures |
| Causes skin irritation | Contact with skin may lead to redness, itching, and inflammation.[1][2][3][5][6] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1][2][3][5][6] |
| Causes serious eye irritation | Direct contact with eyes can result in significant irritation, redness, and pain.[1][2][3][5][6] | Wear safety glasses with side shields or chemical safety goggles.[1][2][3] |
| May cause respiratory irritation | Inhalation of dust may irritate the respiratory system, leading to coughing and discomfort.[2][3][4][5][6] | Work in a well-ventilated area, preferably in a chemical fume hood. Use a dust respirator if significant dust is generated.[1][2][4] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for mitigating the risks associated with handling Ethyl 6-methoxy-1H-indazole-3-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of similar compounds.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protective Equipment | Rationale and Best Practices |
| Eyes | Chemical safety goggles or safety glasses with side-shields. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][2][3] |
| Hands | Nitrile or other chemically resistant gloves.[1] | Prevents skin contact, which can lead to irritation.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Laboratory coat.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved dust respirator may be required if handling large quantities or if dust generation is unavoidable.[1] | Minimizes the inhalation of fine particles that can cause respiratory irritation.[2][3][4][5][6] |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step handling protocol is paramount for ensuring a safe laboratory environment. The following workflow is designed to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to control dust.[1][7]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Donning Personal Protective Equipment:
-
Follow the PPE selection workflow outlined in the diagram below to ensure appropriate protection.
-
Inspect all PPE for integrity before use.
3. Handling the Compound:
-
When weighing, use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][3]
-
Clean the work area, including the balance and fume hood surfaces, to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
5. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] If irritation persists, seek medical attention.[1][2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling Indazole Derivatives.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.
2. Disposal Method:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
In general, chemical waste of this type should be disposed of through a licensed hazardous waste disposal company.[3]
-
One common method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and removal of harmful byproducts.[1]
-
Never dispose of this compound down the drain or in regular trash.[3]
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
